Darglitazone sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S.Na/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20;/h2-10,20H,11-13H2,1H3,(H,25,27,28);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCPCELVARAPHJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)[N-]C(=O)S4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141683-98-9 | |
| Record name | Darglitazone sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141683989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DARGLITAZONE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1P35HS4XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Darglitazone Sodium: A Technical Guide to its Mechanism of Action in Insulin Resistance
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth examination of the molecular mechanism of action of darglitazone sodium, a member of the thiazolidinedione (TZD) class of insulin-sensitizing agents. Darglitazone functions as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism[1][2][3]. By binding to and activating PPARγ, darglitazone modulates the transcription of a network of genes, leading to improved insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver[3][4]. This document details the downstream signaling pathways, summarizes key quantitative data from clinical and preclinical studies, and provides comprehensive experimental protocols for assays relevant to the study of darglitazone and related compounds.
Core Mechanism of Action: PPARγ Agonism
Darglitazone, like other thiazolidinediones, exerts its therapeutic effects by acting as a high-affinity ligand for PPARγ. PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is most highly expressed in adipose tissue but is also present in other tissues, including skeletal muscle, liver, and macrophages.
The activation of PPARγ by darglitazone initiates a cascade of molecular events:
-
Ligand Binding: Darglitazone enters the cell and binds to the ligand-binding domain (LBD) of PPARγ located in the cytoplasm or nucleus.
-
Conformational Change and Heterodimerization: This binding induces a conformational change in the PPARγ receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR).
-
DNA Binding: The activated PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the heterodimer to PPREs recruits a complex of co-activator proteins, which initiates the transcription of target genes, or in some cases, represses the transcription of other genes.
This modulation of gene expression is the fundamental mechanism through which darglitazone improves insulin sensitivity.
PPARγ Signaling Pathway
The following diagram illustrates the signaling cascade initiated by darglitazone.
Quantitative Effects on Metabolic Parameters
Clinical and preclinical studies have quantified the metabolic effects of darglitazone. The primary outcomes include improvements in glycemic control and lipid profiles.
Table 1: Clinical Efficacy of Darglitazone in Obese NIDDM Subjects
This table summarizes data from a double-blind, placebo-controlled study where subjects with non-insulin-dependent diabetes mellitus (NIDDM) received 25 mg of darglitazone once daily for 14 days.
| Parameter | Baseline (Darglitazone Group) | Post-Treatment (Darglitazone Group) | P-value | Placebo Group Change |
| 24-h Plasma Glucose (AUC, mmol·h⁻¹·L⁻¹) | 292.8 ± 31.2 | 235.2 ± 21.6 | 0.002 | No Change |
| 24-h Serum Insulin (AUC, µU·h⁻¹·L⁻¹) | 1027.2 ± 254.4 | 765.6 ± 170.4 | 0.045 | No Change |
| 24-h NEFA (AUC, g·h⁻¹·L⁻¹) | 1900 ± 236 | 947 ± 63 | 0.002 | No Change |
| Mean 24-h Serum Triglyceride (% change) | N/A | -25.9 ± 6.2% | 0.012 | -3.9 ± 4.8% |
Data are presented as mean ± SEM. AUC: Area Under the Curve; NEFA: Non-Esterified Fatty Acids.
Table 2: Effects of Darglitazone in Obese Zucker Rats
This table presents data on lipid metabolism in obese Zucker rats treated with darglitazone (1.3 µmol·kg⁻¹·day⁻¹) for 3 weeks.
| Parameter | Condition | Effect of Darglitazone |
| Plasma FFA Appearance (Ra) | Basal | +114% |
| Whole-body FFA Oxidation (Rox) | Basal | +51% |
| Glucose Infusion Rate (Euglycemic Clamp) | Hyperinsulinemic | Increased from 4.7 to 13.3 mg·min⁻¹ |
| Plasma FFA Appearance (Ra) | Hyperinsulinemic | -67% |
| Whole-body FFA Oxidation (Rox) | Hyperinsulinemic | -84% |
FFA: Free Fatty Acid.
Key Downstream Effects on Insulin Sensitivity
Activation of PPARγ by darglitazone leads to several key downstream effects that collectively enhance insulin sensitivity.
-
Increased Glucose Transporter Expression: PPARγ activation upregulates the expression of glucose transporters, particularly GLUT4, in adipose tissue and skeletal muscle. This increases the capacity of these tissues to take up glucose from the bloodstream in response to insulin.
-
Enhanced Adiponectin Secretion: Darglitazone and other TZDs substantially increase the production and secretion of adiponectin from adipocytes. Adiponectin is an insulin-sensitizing hormone that enhances fatty acid oxidation in muscle and improves hepatic insulin action.
-
Fatty Acid Redistribution: By promoting the expression of genes involved in fatty acid uptake and storage in subcutaneous adipose tissue, darglitazone helps to clear circulating free fatty acids (FFAs). Elevated FFAs are known to induce insulin resistance in muscle and liver; thus, their redistribution to peripheral fat depots improves insulin action in these tissues.
-
Anti-inflammatory Effects: PPARγ activation has anti-inflammatory properties, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which is known to contribute to insulin resistance.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of darglitazone.
PPARγ Transcription Factor Activity Assay (ELISA-based)
This assay quantitatively measures the activation of PPARγ by detecting its binding to a specific DNA sequence.
Principle: A double-stranded DNA sequence containing the PPRE is immobilized in the wells of a 96-well plate. PPARγ from a nuclear extract specifically binds to this PPRE. The bound PPARγ is then detected using a specific primary antibody, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.
Methodology:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells (e.g., 3T3-L1 adipocytes) treated with darglitazone or a vehicle control.
-
Binding Reaction: Add 40-50 µL of nuclear extract to each well of the PPRE-coated plate. Include positive controls (recombinant active PPARγ) and competitor wells (with excess free PPRE oligo to confirm specificity).
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C to allow for PPARγ-PPRE binding.
-
Washing: Wash the plate 3-4 times with wash buffer to remove unbound proteins.
-
Primary Antibody: Add a primary antibody specific to PPARγ to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate in the dark for 15-30 minutes. The HRP enzyme catalyzes the conversion of TMB to a blue product.
-
Stop Reaction: Add stop solution to each well, which changes the color from blue to yellow.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the amount of activated PPARγ in the sample.
Insulin-Stimulated Glucose Uptake Assay (in vitro)
This assay measures the rate of glucose transport into cultured cells, such as 3T3-L1 adipocytes, and is a key method for assessing insulin sensitivity at the cellular level.
Principle: Cells are treated with darglitazone to induce insulin-sensitizing effects. After insulin stimulation, glucose uptake is measured by providing a radiolabeled glucose analog, typically 2-deoxy-D-[³H]glucose, which is transported into the cell and phosphorylated but not further metabolized, effectively trapping it inside. The amount of intracellular radioactivity is then quantified as a measure of glucose transport.
Methodology:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes over 8-10 days. During or after differentiation, treat cells with desired concentrations of darglitazone for a specified period (e.g., 48 hours).
-
Serum Starvation: Prior to the assay, wash cells with PBS and incubate in serum-free medium for 2-4 hours to establish a basal state.
-
Insulin Stimulation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer containing insulin (e.g., 100 nM for maximal stimulation) or vehicle (for basal uptake) and incubate for 20-30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose. Incubate for 5-10 minutes at 37°C.
-
Termination: Stop the uptake by washing the cells three times with ice-cold PBS to remove extracellular tracer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1% SDS).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Protein Quantification: Determine the protein concentration in parallel wells using a BCA or Bradford assay to normalize the CPM data. Results are typically expressed as CPM per mg of protein.
Conclusion
This compound is a potent insulin-sensitizing agent that operates through the targeted activation of the nuclear receptor PPARγ. Its mechanism of action is rooted in the transcriptional reprogramming of genes central to glucose and lipid metabolism. By enhancing glucose uptake, redistributing fatty acids to safe storage depots, increasing adiponectin secretion, and exerting anti-inflammatory effects, darglitazone effectively combats the molecular underpinnings of insulin resistance. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of metabolic drug discovery and development.
References
The Dawn of a New Class of Insulin Sensitizers: The Early Research and Discovery of Darglitazone Sodium (CP 86325)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Darglitazone sodium, also known by its code name CP 86325, emerged from the laboratories of Pfizer in the early 1990s as a promising new agent for the treatment of non-insulin-dependent diabetes mellitus (NIDDM), now known as type 2 diabetes.[1] As a member of the thiazolidinedione (TZD) class of drugs, darglitazone represented a novel therapeutic approach, aiming to enhance insulin sensitivity in peripheral tissues rather than stimulating insulin secretion from the pancreas.[2] This technical guide provides an in-depth overview of the foundational research and discovery of this compound, detailing its mechanism of action, key preclinical and clinical findings, and the experimental methodologies employed during its early development. Although its clinical development was ultimately discontinued, the early research on darglitazone contributed significantly to the understanding of peroxisome proliferator-activated receptor-gamma (PPAR-γ) as a therapeutic target for insulin resistance.[1]
Mechanism of Action: A PPAR-γ Agonist
Darglitazone exerts its pharmacological effects primarily as a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[3][4]
Signaling Pathway of Darglitazone Action
The activation of PPAR-γ by darglitazone initiates a cascade of molecular events that ultimately leads to improved insulin sensitivity. Upon binding to darglitazone, PPAR-γ undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This activated complex then forms a heterodimer with the retinoid X receptor (RXR). The PPAR-γ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in adipocyte differentiation, lipid uptake and storage, and glucose homeostasis.
Preclinical Research
Early preclinical studies of darglitazone were crucial in establishing its efficacy and mechanism of action. These studies primarily utilized animal models of obesity and type 2 diabetes.
In Vivo Efficacy in a Murine Model of Obesity and Diabetes
A key study investigated the effects of darglitazone in the genetically obese and diabetic ob/ob mouse model. These mice exhibit many of the metabolic abnormalities seen in human type 2 diabetes, including hyperglycemia, hyperinsulinemia, and insulin resistance.
Experimental Protocol:
-
Animal Model: Male ob/ob mice and their lean littermates (ob/+) were used.
-
Drug Administration: Darglitazone was administered at a dose of 1 mg/kg for 7 days prior to the induction of hypoxic-ischemic (H/I) insult.
-
Metabolic Parameters Measured: Blood glucose, triglycerides, and very-low-density lipoprotein (VLDL) levels were assessed.
-
Neurological Assessment: Infarct size was measured 24 hours after H/I.
Key Findings:
Darglitazone treatment demonstrated significant improvements in the metabolic profiles of ob/ob mice. The treatment restored euglycemia and normalized elevated levels of triglycerides and VLDL. Furthermore, in the context of a hypoxic-ischemic brain injury model, darglitazone dramatically reduced the infarct size in the diabetic ob/ob mice.
| Parameter | Untreated ob/ob Mice (Mean ± SEM) | Darglitazone-treated ob/ob Mice (Mean ± SEM) |
| Infarct Size (%) | 30 ± 13 | 3.3 ± 1.6 |
| Source: Kumari et al. (2010) |
In Vivo Efficacy in a Feline Model of Obesity
Another preclinical study evaluated the effects of darglitazone in obese cats, which are also prone to developing insulin resistance.
Experimental Protocol:
-
Animal Model: 18 obese and 4 lean adult neutered female cats were included in the study.
-
Study Design: A placebo-controlled study where 9 obese cats received darglitazone daily for 42 days, while 9 obese and 4 lean cats received a placebo.
-
Assessments: Intravenous glucose tolerance tests (IVGTT) were performed to measure glucose, insulin, and nonesterified fatty acid (NEFA) concentrations. Cholesterol, triglyceride, and leptin levels were also measured.
Key Findings:
Darglitazone treatment led to significant improvements in both glucose and lipid metabolism in obese cats. Treated cats exhibited lower cholesterol, triglyceride, and leptin concentrations compared to the placebo group. The IVGTT results indicated a significant decrease in the area under the curve for glucose, insulin, and NEFAs, signifying improved insulin sensitivity.
| Parameter | Placebo-treated Obese Cats | Darglitazone-treated Obese Cats |
| Cholesterol | Significantly higher | Significantly lower |
| Triglycerides | Significantly higher | Significantly lower |
| Leptin | Significantly higher | Significantly lower |
| AUC Glucose (IVGTT) | No significant change | Significant decrease |
| AUC Insulin (IVGTT) | No significant change | Significant decrease |
| AUC NEFA (IVGTT) | No significant change | Significant decrease |
| Source: Hoenig M, Ferguson DC. (2003) |
Clinical Research
The promising preclinical results paved the way for clinical investigations in human subjects with NIDDM.
A Placebo-Controlled Study in Obese NIDDM Subjects
A significant early clinical trial evaluated the metabolic effects of darglitazone in obese subjects with NIDDM.
Experimental Protocol:
-
Study Design: A double-blind, placebo-controlled study.
-
Participants: Nineteen obese subjects with NIDDM were enrolled. Nine subjects received darglitazone, and ten received a placebo.
-
Drug Administration: Darglitazone was administered at a dose of 25 mg once daily for 14 days.
-
Primary Endpoints: 24-hour plasma glucose, serum insulin, and non-esterified fatty acid (NEFA) area under the curve (AUC), and mean 24-hour serum triglyceride levels.
Key Findings:
The study demonstrated that darglitazone effectively improved insulin effectiveness in obese individuals with NIDDM. The treated group showed statistically significant reductions in plasma glucose, serum insulin, and NEFA levels over a 24-hour period. A notable decrease in serum triglycerides was also observed.
| Parameter (24-h AUC) | Placebo-treated Group (Mean ± SEM) | Darglitazone-treated Group (Mean ± SEM) | p-value |
| Plasma Glucose (mmol.h-1.l-1) | No significant change | ↓ from 292.8 ± 31.2 to 235.2 ± 21.6 | 0.002 |
| Serum Insulin (microU.h-1.l-1) | No significant change | ↓ from 1027.2 ± 254.4 to 765.6 ± 170.4 | 0.045 |
| Non-esterified Fatty Acid (g.h-1.l-1) | No significant change | ↓ from 1900 ± 236 to 947 ± 63 | 0.002 |
| Mean Serum Triglyceride (% change) | -3.9 ± 4.8 | -25.9 ± 6.2 | 0.012 |
| Source: Chaiken et al. (1995) |
Experimental Workflow: From Discovery to Clinical Evaluation
The early research and discovery of darglitazone followed a typical drug development pipeline for its time, progressing from initial compound synthesis and screening to preclinical evaluation in animal models and finally to clinical trials in humans.
Logical Framework of Darglitazone's Therapeutic Rationale
The development of darglitazone was based on a clear logical progression from the understanding of the pathophysiology of type 2 diabetes to the identification of a molecular target and the subsequent development of a drug to modulate that target.
Conclusion
The early research and discovery of this compound (CP 86325) marked a significant step forward in the quest for effective treatments for type 2 diabetes. As a potent PPAR-γ agonist, it demonstrated a clear mechanism of action and showed considerable promise in preclinical and early clinical studies by improving insulin sensitivity and ameliorating dyslipidemia. Although the development of darglitazone was not pursued to market, the knowledge gained from its investigation provided a solid foundation for the subsequent development and understanding of the thiazolidinedione class of drugs. The data and methodologies from these early studies remain a valuable resource for researchers and professionals in the field of drug development, illustrating a pivotal chapter in the history of diabetes therapeutics.
References
Darglitazone Sodium: A Comprehensive Technical Guide to its Role in Glucose and Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darglitazone sodium is a member of the thiazolidinedione (TZD) class of drugs, which are known for their insulin-sensitizing effects.[1][2] Developed by Pfizer, darglitazone was investigated for the treatment of type 2 diabetes mellitus and other metabolic disorders.[1] Although its development was ultimately terminated, the study of darglitazone has contributed significantly to the understanding of the mechanisms by which TZDs modulate glucose and lipid metabolism.[1] This technical guide provides an in-depth analysis of darglitazone's mechanism of action, its quantitative effects on key metabolic parameters, and detailed experimental protocols relevant to its study.
Core Mechanism of Action: PPARγ Agonism
Darglitazone's primary mechanism of action is as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that acts as a key transcription factor in adipocyte differentiation and glucose and lipid homeostasis.[1]
Upon binding to PPARγ, darglitazone induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes involved in insulin signaling, glucose transport, and lipid metabolism, ultimately leading to improved insulin sensitivity.
Role in Glucose Metabolism
Darglitazone enhances insulin sensitivity and improves glycemic control through multiple mechanisms. It does not stimulate insulin secretion from pancreatic β-cells but rather increases the efficacy of endogenous insulin.
Enhanced Insulin Sensitivity and Glucose Uptake
By activating PPARγ, darglitazone promotes the transcription of genes involved in insulin signaling. A key effect is the increased translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in skeletal muscle and adipose tissue. This leads to an increase in insulin-stimulated glucose uptake from the circulation. Studies on the related TZD, troglitazone, have shown that this class of drugs can substantially increase 2-deoxy-D-glucose uptake in L6 myotubes, a model for skeletal muscle.
Effects on Hepatic Glucose Production
Thiazolidinediones have been shown to decrease hepatic glucose output. This is achieved, in part, by reducing the availability of free fatty acids (FFAs) to the liver, which are substrates for gluconeogenesis, and by directly modulating the expression of genes involved in this process.
Quantitative Data on Glucose Metabolism
The following table summarizes the key quantitative findings on the effects of darglitazone on glucose metabolism from a clinical study in obese subjects with non-insulin-dependent diabetes mellitus (NIDDM).
| Parameter | Treatment Group | Before Treatment (Mean ± SEM) | After 14 Days of Treatment (Mean ± SEM) | P-value |
| 24-h Plasma Glucose AUC (mmol·h⁻¹·L⁻¹) | Darglitazone (25 mg/day) | 292.8 ± 31.2 | 235.2 ± 21.6 | 0.002 |
| 24-h Serum Insulin AUC (µU·h⁻¹·mL⁻¹) | Darglitazone (25 mg/day) | 1027.2 ± 254.4 | 765.6 ± 170.4 | 0.045 |
Data from Chaiken et al. (1995)
Role in Lipid Metabolism
Darglitazone exerts significant effects on lipid metabolism, which are central to its insulin-sensitizing actions.
Regulation of Free Fatty Acids and Triglycerides
A hallmark effect of darglitazone is the reduction of circulating free fatty acids and triglycerides. In obese Zucker rats, darglitazone corrected hypertriglyceridemia by both increasing plasma triglyceride clearance and decreasing hepatic triglyceride production. It also enhances the ability of adipose tissue to take up and store FFAs, thereby reducing their availability to other tissues like muscle and liver where they can cause insulin resistance.
Modulation of Adipokines
Darglitazone alters the secretion of adipokines, which are hormones produced by adipose tissue that regulate energy homeostasis. It has been shown to decrease leptin concentrations. Other thiazolidinediones are known to increase the expression and circulating levels of adiponectin, an insulin-sensitizing adipokine.
Quantitative Data on Lipid Metabolism
The following tables summarize the quantitative effects of darglitazone on lipid parameters from studies in humans and obese cats.
Human Study (Obese NIDDM Subjects)
| Parameter | Treatment Group | Change from Baseline (Mean ± SEM) | Comparison to Placebo | P-value |
| 24-h Serum Triglyceride | Darglitazone (25 mg/day) | -25.9 ± 6.2% | Placebo: -3.9 ± 4.8% | 0.012 |
| 24-h Non-Esterified Fatty Acid AUC (g·h⁻¹·L⁻¹) | Darglitazone (25 mg/day) | From 1900 ± 236 to 947 ± 63 | - | 0.002 |
Data from Chaiken et al. (1995)
Preclinical Study (Obese Zucker Rats)
| Parameter | Treatment Condition | Effect of Darglitazone |
| Plasma FFA Appearance (Ra) | Basal | +114% |
| Whole-body FFA Oxidation (Rox) | Basal | +51% |
| Plasma FFA Appearance (Ra) | Euglycemic Clamp | -67% |
| Whole-body FFA Oxidation (Rox) | Euglycemic Clamp | -84% |
Data from Oakes et al. (2001)
Preclinical Study (Obese Cats)
| Parameter | Darglitazone-Treated vs. Placebo |
| Cholesterol Concentration | Significantly Lower |
| Triglyceride Concentration | Significantly Lower |
| Leptin Concentration | Significantly Lower |
| NEFA AUC during IVGTT | Significant Decrease |
Data from Hoenig et al. (2003)
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to evaluate the metabolic effects of thiazolidinediones like darglitazone.
Intravenous Glucose Tolerance Test (IVGTT)
-
Objective: To assess glucose clearance and insulin response.
-
Procedure (adapted from studies in felines):
-
Animal Preparation: Fast animals overnight (e.g., 12 hours) with free access to water.
-
Catheterization: Place intravenous catheters for glucose infusion and blood sampling.
-
Baseline Sampling: Collect baseline blood samples for glucose and insulin measurement.
-
Glucose Administration: Administer a bolus of 50% dextrose solution intravenously at a specified dose (e.g., 0.5 g/kg body weight).
-
Serial Blood Sampling: Collect blood samples at specific time points post-infusion (e.g., 1, 3, 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes).
-
Sample Processing: Centrifuge blood samples to separate plasma/serum and store at -80°C until analysis.
-
Analysis: Measure glucose and insulin concentrations in each sample. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response.
-
Adipocyte Differentiation Assay (3T3-L1 Model)
-
Objective: To assess the effect of a compound on the differentiation of preadipocytes into mature adipocytes.
-
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% Fetal Bovine Serum (FBS).
-
Induction of Differentiation: Two days post-confluence, change the medium to a differentiation cocktail containing DMEM, 10% FBS, and a mixture of 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin (MDI). Include the test compound (e.g., darglitazone) or vehicle control.
-
Propagation and Maintenance: After 48 hours, replace the medium with DMEM containing 10% FBS and insulin, along with the test compound. Subsequently, replace the medium every two days with DMEM and 10% FBS.
-
Assessment of Differentiation (Day 8-12):
-
Oil Red O Staining: Fix the cells and stain with Oil Red O to visualize lipid droplet accumulation.
-
Quantification: Elute the stain with isopropanol and measure the absorbance at ~510 nm to quantify the extent of differentiation.
-
-
Glucose Uptake Assay (in vitro)
-
Objective: To measure the rate of glucose transport into cells.
-
Protocol:
-
Cell Culture: Culture cells (e.g., 3T3-L1 adipocytes or L6 myotubes) to the desired state of differentiation.
-
Glucose Starvation: Incubate cells in glucose-free medium for 1-2 hours.
-
Treatment: Treat cells with the experimental compound (e.g., darglitazone) with or without insulin.
-
Glucose Uptake Measurement: Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]D-glucose) or a fluorescent analog (e.g., 2-NBDG) and incubate for a short period (10-60 minutes).
-
Stopping the Reaction: Stop the uptake by washing the cells with ice-cold PBS.
-
Analysis: Lyse the cells and measure the amount of internalized analog using a scintillation counter (for radiolabeled) or a fluorescence plate reader (for fluorescent).
-
Conclusion
This compound, as a potent PPARγ agonist, exemplifies the therapeutic potential of the thiazolidinedione class in the management of insulin resistance and dyslipidemia. Its multifaceted mechanism of action, encompassing the enhancement of insulin signaling, promotion of glucose uptake, and favorable modulation of lipid profiles, underscores the central role of PPARγ in metabolic regulation. The quantitative data from both clinical and preclinical studies provide clear evidence of its efficacy in improving key metabolic parameters. Although no longer in clinical development, the scientific insights gained from the investigation of darglitazone continue to inform the research and development of novel therapeutics for type 2 diabetes and related metabolic disorders.
References
Chemical structure and properties of Darglitazone sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darglitazone sodium, a member of the thiazolidinedione (TZD) class of compounds, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As an insulin-sensitizing agent, it has demonstrated significant effects on glucose and lipid metabolism, making it a subject of interest in the research of type 2 diabetes mellitus and other metabolic disorders.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its characterization and evaluation, along with a validated analytical method for its quantification, are presented to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is the sodium salt of Darglitazone. The chemical and physical properties of Darglitazone and its sodium salt are summarized below.
Table 1: Chemical and Physical Properties of Darglitazone and this compound
| Property | Darglitazone | This compound |
| IUPAC Name | 5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione[5] | sodium;5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-ide |
| Synonyms | CP 86325-2, Darglitazone | CP 86325 Sodium |
| Molecular Formula | C23H20N2O4S | C23H19N2NaO4S |
| Molecular Weight | 420.48 g/mol | 442.46 g/mol |
| CAS Number | 141200-24-0 | 141683-98-9 |
| Appearance | Solid (form not specified) | Solid |
| Water Solubility | (Not explicitly found for free acid) | 0.0294 mg/mL (predicted) |
| pKa (Strongest Acidic) | 6.61 (predicted) | Not applicable |
| pKa (Strongest Basic) | 0.85 (predicted) | Not applicable |
Mechanism of Action: PPARγ Agonism
Darglitazone is a selective and potent agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism.
Upon binding to Darglitazone, PPARγ undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in insulin signaling, glucose uptake, and lipid storage. The activation of PPARγ by Darglitazone leads to enhanced insulin sensitivity in peripheral tissues such as adipose tissue and skeletal muscle.
Caption: this compound PPARγ Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
PPARγ Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound to the PPARγ ligand-binding domain (LBD) through competition with a radiolabeled ligand.
Methodology:
-
Preparation of Reagents:
-
GST-PPARγ LBD fusion protein expressed in and purified from E. coli.
-
Radiolabeled PPARγ agonist (e.g., [3H]Rosiglitazone) at a final concentration of approximately 200 nM.
-
A series of concentrations of unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT).
-
-
Assay Procedure:
-
In a 96-well plate, combine the GST-PPARγ LBD, [3H]Rosiglitazone, and varying concentrations of this compound.
-
Incubate the mixture for a specified time (e.g., 2-4 hours) at room temperature to reach equilibrium.
-
Separate the bound from free radioligand using a method such as filtration through a glass fiber filter plate or scintillation proximity assay (SPA).
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Caption: PPARγ Competitive Binding Assay Workflow.
In Vitro Adipocyte Differentiation Assay
This assay assesses the ability of this compound to induce the differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature adipocytes.
Methodology:
-
Cell Culture and Induction of Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence in a suitable growth medium.
-
Two days post-confluence, induce differentiation by replacing the growth medium with a differentiation medium containing a standard adipogenic cocktail (e.g., 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin) and the desired concentration of this compound.
-
After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and this compound, and continue the culture for several more days, replacing the medium every 2-3 days.
-
-
Assessment of Adipogenesis:
-
Oil Red O Staining: At the end of the differentiation period (e.g., day 8-10), fix the cells with 10% formalin and stain with Oil Red O solution to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.
-
Gene Expression Analysis: Extract total RNA from the cells at different time points during differentiation. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes such as PPARγ, CCAAT/enhancer-binding protein alpha (C/EBPα), and adipocyte protein 2 (aP2).
-
-
Data Analysis:
-
Quantify the Oil Red O staining by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).
-
Analyze the gene expression data by normalizing to a housekeeping gene and calculating the fold change in expression relative to a control group.
-
In Vivo Efficacy in a Diabetic Mouse Model
This protocol outlines a study to evaluate the in vivo efficacy of this compound in a diabetic mouse model, such as the db/db mouse or streptozotocin (STZ)-induced diabetic mouse.
Methodology:
-
Animal Model and Treatment:
-
Use a genetically diabetic mouse model (e.g., db/db mice) or induce diabetes in a suitable mouse strain (e.g., C57BL/6) by intraperitoneal injection of STZ.
-
Confirm hyperglycemia in the diabetic mice.
-
Administer this compound orally (e.g., via gavage) at a specified dose (e.g., 1-10 mg/kg/day) for a defined period (e.g., 2-4 weeks). A control group should receive the vehicle.
-
-
Endpoint Measurements:
-
Blood Glucose: Monitor fasting and/or random blood glucose levels at regular intervals throughout the study.
-
Glucose Tolerance Test (GTT): Perform an intraperitoneal or oral GTT at the end of the treatment period to assess glucose disposal.
-
Insulin Tolerance Test (ITT): Perform an ITT to evaluate insulin sensitivity.
-
Plasma Lipids: Measure plasma levels of triglycerides, total cholesterol, and free fatty acids.
-
Body Weight: Monitor body weight changes throughout the study.
-
-
Data Analysis:
-
Compare the changes in the measured parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.
-
Calculate the area under the curve (AUC) for the GTT and ITT.
-
Caption: In Vivo Efficacy Study Workflow.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method is essential for the quantification of this compound in bulk drug and pharmaceutical formulations. The following is a general method that can be adapted and validated for this compound based on methods for other thiazolidinediones.
Table 2: HPLC Method Parameters for Thiazolidinedione Analysis
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate or acetate buffer) in a suitable ratio (e.g., 50:50 v/v). Isocratic elution is common. |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV detection at a wavelength of maximum absorbance for Darglitazone (e.g., around 267-269 nm, to be determined experimentally). |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Method Validation:
The HPLC method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
This compound is a valuable research tool for investigating the role of PPARγ in metabolic diseases. This technical guide provides a comprehensive overview of its chemical and pharmacological properties, along with detailed experimental protocols and an analytical method to facilitate its study. The provided information is intended to serve as a foundational resource for researchers and scientists in the field of drug discovery and development. Further investigation into the specific downstream gene targets and long-term effects of this compound will continue to enhance our understanding of its therapeutic potential.
References
- 1. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idealized PPARγ-Based Therapies: Lessons from Bench and Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Darglitazone Sodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darglitazone sodium, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] Developed by Pfizer under the designation CP 86325-2, it was investigated for the treatment of type 2 diabetes mellitus due to its insulin-sensitizing effects, which improve glycemic and lipidemic control.[2] Although its development was discontinued in November 1999, the study of Darglitazone provides valuable insights into the mechanisms and effects of PPAR-γ agonists.[2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, supplemented with comparative data from other thiazolidinediones to provide a broader context for its class.
Pharmacodynamics
The primary pharmacodynamic effect of Darglitazone is mediated through its activation of PPAR-γ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.[1]
Mechanism of Action
As a PPAR-γ agonist, Darglitazone binds to and activates PPAR-γ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to changes in the expression of genes involved in insulin signaling, glucose uptake, and lipid metabolism.
References
In Vitro Cellular Effects of Darglitazone Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darglitazone sodium is a member of the thiazolidinedione (TZD) class of drugs, known for its insulin-sensitizing effects. It is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms through which Darglitazone exerts its effects. This technical guide provides an in-depth overview of the key in vitro studies on this compound, focusing on its cellular effects, the experimental protocols used to assess these effects, and the underlying signaling pathways.
Core Mechanism of Action: PPARγ Agonism
Darglitazone's primary mechanism of action is its high-affinity binding to and activation of PPARγ. As a PPARγ agonist, Darglitazone modulates the transcription of a suite of genes involved in various metabolic processes.
Signaling Pathway of Darglitazone Action
The binding of Darglitazone to PPARγ initiates a cascade of molecular events leading to changes in gene expression.
Key Cellular Effects and Experimental Data
In vitro studies have demonstrated several key cellular effects of this compound, primarily related to adipocyte differentiation, glucose metabolism, and anti-inflammatory responses.
Adipocyte Differentiation
Darglitazone is a potent inducer of adipogenesis, the process by which pre-adipocytes differentiate into mature adipocytes. This is a hallmark effect of PPARγ agonists.
Table 1: Quantitative Data on Darglitazone's In Vitro Effects
| Parameter | Cell Line | Concentration | Effect | Reference Study |
| UCP2 mRNA Expression | 3T3-L1, 3T3-F442A, HIB-1B, L6 | 30 µM | 5-10 fold increase | (Camirand et al., 1998)[1] |
| GLUT4 mRNA Expression | White Adipose Tissue (in vivo) | Not specified | 4-fold increase (in combination with T0901317) | (Stenson et al., 2004)[2] |
Glucose Metabolism
Darglitazone has been shown to enhance glucose uptake in insulin-responsive cells, a key aspect of its insulin-sensitizing action. While specific quantitative data for Darglitazone's direct effect on glucose uptake in vitro is limited, studies on other thiazolidinediones like troglitazone have shown a 1.5- to 2.0-fold increase in basal glucose transport in 3T3-L1 adipocytes[3].
Anti-inflammatory Effects
Darglitazone exhibits anti-inflammatory properties by modulating the expression and secretion of inflammatory mediators. In a model of cerebral hypoxia-ischemia in diabetic mice, Darglitazone treatment restored the compromised early proinflammatory response (increased TNF-α and IL-1β expression) and subsequently suppressed the later inflammatory response[4].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. The following sections outline key experimental protocols relevant to the study of Darglitazone's cellular effects.
3T3-L1 Adipocyte Differentiation
This protocol is widely used to study the effects of compounds on adipogenesis.
Workflow for 3T3-L1 Differentiation
Protocol Details:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel and grow to confluence in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, 1 µg/mL insulin, and the desired concentration of this compound.
-
Maturation (Day 2 onwards): After 48-72 hours, replace the induction medium with DMEM containing 10% FBS and 1 µg/mL insulin for another 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2-3 days until mature adipocytes are formed (typically 8-10 days after induction).
-
Assessment of Differentiation: Differentiation can be assessed by Oil Red O staining of intracellular lipid droplets and by analyzing the expression of adipocyte-specific genes such as Adiponectin and FABP4.
Oil Red O Staining and Quantification
This method is used to visualize and quantify the accumulation of lipids in differentiated adipocytes.
Protocol Details:
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the cells to dry completely and then stain with a filtered Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes.
-
Washing: Wash the cells extensively with water to remove excess stain.
-
Quantification: To quantify the lipid accumulation, the stained lipid droplets can be eluted with 100% isopropanol, and the absorbance of the eluate can be measured at a wavelength of 510 nm[5].
Glucose Uptake Assay (Using 2-NBDG)
This non-radioactive method measures cellular glucose uptake using a fluorescent glucose analog, 2-NBDG.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Troglitazone enhances differentiation, basal glucose uptake, and Glut1 protein levels in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troglitazone induces GLUT4 translocation in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
The Insulin-Sensitizing Effects of Darglitazone Sodium: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darglitazone sodium, also known as CP 86325-2, is a member of the thiazolidinedione (TZD) class of drugs.[1][2] Developed by Pfizer, it was investigated for the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders due to its potent insulin-sensitizing properties.[1][3] Like other TZDs, Darglitazone is a high-affinity agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1] Although its clinical development was terminated on November 8, 1999, the study of Darglitazone and its congeners has significantly advanced our understanding of insulin resistance and the therapeutic potential of targeting PPAR-γ. This technical guide provides an in-depth overview of the insulin-sensitizing effects of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Mechanism of Action: PPAR-γ Agonism
The primary mechanism of action of this compound is its function as a selective and potent agonist of PPAR-γ. PPAR-γ is a transcription factor that, upon activation by a ligand such as Darglitazone, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Activation of PPAR-γ by Darglitazone leads to a cascade of genomic effects that ultimately enhance insulin sensitivity. These effects are most pronounced in adipose tissue, which has the highest expression of PPAR-γ. Key consequences of PPAR-γ activation include:
-
Adipocyte Differentiation: Darglitazone promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. This leads to an increase in the number of small adipocytes, which are more efficient at storing free fatty acids (FFAs) and secreting beneficial adipokines.
-
Enhanced Lipid Metabolism: Darglitazone upregulates the expression of genes involved in fatty acid uptake, transport, and storage, such as CD36, fatty acid transport protein (FATP), and lipoprotein lipase (LPL). This results in the sequestration of FFAs in subcutaneous adipose tissue, thereby reducing their circulating levels and mitigating the lipotoxicity that contributes to insulin resistance in muscle and liver.
-
Modulation of Adipokine Secretion: PPAR-γ activation by Darglitazone favorably alters the secretion profile of adipokines. It increases the production of adiponectin, an insulin-sensitizing hormone, while decreasing the secretion of pro-inflammatory and insulin-desensitizing factors like tumor necrosis factor-alpha (TNF-α) and resistin.
While the primary site of action is adipose tissue, the systemic effects of Darglitazone on insulin sensitivity are observed in skeletal muscle and the liver. These are largely considered to be indirect consequences of the changes in lipid metabolism and adipokine secretion originating from adipose tissue.
Quantitative Data on Metabolic Effects
A double-blind, placebo-controlled clinical study in obese individuals with non-insulin-dependent diabetes mellitus (NIDDM) provided key quantitative data on the metabolic effects of Darglitazone. Nineteen subjects were treated with either 25 mg of Darglitazone or a placebo once daily for 14 days. The results from the Darglitazone-treated group (n=9) are summarized below.
| Parameter | Baseline (Mean ± SEM) | Post-Treatment (Mean ± SEM) | P-value |
| 24-h Plasma Glucose Area Under the Curve (mmol·h⁻¹·L⁻¹) | 292.8 ± 31.2 | 235.2 ± 21.6 | 0.002 |
| 24-h Serum Insulin Area Under the Curve (µU·h⁻¹·L⁻¹) | 1027.2 ± 254.4 | 765.6 ± 170.4 | 0.045 |
| 24-h Non-Esterified Fatty Acid Area Under the Curve (g·h⁻¹·L⁻¹) | 1900 ± 236 | 947 ± 63 | 0.002 |
| Mean 24-h Serum Triglyceride (% change) | - | -25.9 ± 6.2 | 0.012 (vs. placebo) |
Table 1: Metabolic Effects of Darglitazone in Obese NIDDM Subjects
Experimental Protocols
The investigation of insulin-sensitizing agents like this compound involves a range of in vitro and in vivo experimental procedures. Below are detailed methodologies for key assays.
In Vitro Adipocyte Differentiation and Glucose Uptake Assay (3T3-L1 cells)
This assay assesses the ability of a compound to promote the differentiation of preadipocytes and to enhance insulin-stimulated glucose uptake in mature adipocytes.
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Two days post-confluence, induce differentiation by switching to a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Darglitazone can be included in this medium to assess its effect on differentiation.
-
After 48 hours, replace the differentiation medium with an adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin), and replace it every 2-3 days. Mature adipocytes are typically observed within 7-10 days.
2. Glucose Uptake Assay:
-
On day 10-12 post-differentiation, wash the mature 3T3-L1 adipocytes with serum-free DMEM and incubate in the same medium for 2-3 hours to induce serum starvation.
-
Treat the cells with or without insulin (e.g., 100 nM) in the presence or absence of Darglitazone for a specified period (e.g., 30 minutes).
-
Initiate glucose uptake by adding a glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog like 6-NBDG, for a short duration (e.g., 5-10 minutes).
-
Terminate the uptake by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and measure the intracellular accumulation of the glucose analog by liquid scintillation counting (for radiolabeled glucose) or fluorescence spectroscopy.
In Vivo Assessment of Insulin Sensitivity in Rodent Models
Animal models, such as diet-induced obese or genetically diabetic mice (e.g., ob/ob mice), are crucial for evaluating the in vivo efficacy of insulin-sensitizing drugs.
1. Glucose Tolerance Test (GTT):
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Administer Darglitazone or vehicle control orally at a specified time before the glucose challenge.
-
Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Collect blood samples from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations at each time point. An improvement in glucose tolerance is indicated by a lower and more rapid return to baseline glucose levels.
2. Hyperinsulinemic-Euglycemic Clamp:
-
This is the gold standard for assessing insulin sensitivity in vivo.
-
Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of the animals and allow for recovery.
-
After an overnight fast, infuse insulin at a constant rate to achieve a hyperinsulinemic state.
-
Simultaneously, infuse a variable rate of glucose to maintain blood glucose at a constant, euglycemic level (basal glucose concentration).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Visualizations: Signaling Pathways and Experimental Workflows
PPAR-γ Signaling Pathway
The following diagram illustrates the molecular mechanism of this compound's action as a PPAR-γ agonist.
Caption: this compound activation of the PPAR-γ signaling pathway.
Experimental Workflow for Investigating an Insulin Sensitizer
This diagram outlines a typical experimental workflow for the preclinical evaluation of an insulin-sensitizing compound like this compound.
References
Methodological & Application
Application Notes and Protocols for 3T3-L1 Cell Differentiation Using Darglitazone Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Darglitazone sodium, a member of the thiazolidinedione (TZD) class of compounds, is a potent and selective agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that functions as a master regulator of adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model to study adipogenesis. Upon treatment with a standard differentiation cocktail, which typically includes 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin, 3T3-L1 cells can be induced to differentiate into adipocytes. The inclusion of a PPARγ agonist like this compound in the differentiation medium significantly enhances this process, leading to a more robust and homogenous population of mature adipocytes.[1][2][3] These application notes provide a detailed protocol for the use of this compound in 3T3-L1 cell differentiation and methods for quantifying the extent of adipogenesis.
Mechanism of Action: PPARγ Signaling in Adipogenesis
This compound, like other TZDs, binds to and activates PPARγ.[4][5] PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcriptional activation of genes involved in adipocyte differentiation, lipid metabolism, and insulin signaling. Key downstream target genes of PPARγ include Fatty Acid Binding Protein 4 (FABP4 or aP2), Cluster of Differentiation 36 (CD36), and Adiponectin, which are crucial for lipid uptake, transport, and storage, as well as systemic insulin sensitivity.
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the steps for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes using a this compound-supplemented differentiation cocktail.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in the desired culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach confluence.
-
Growth to Confluence: Allow the cells to grow to 100% confluence. It is crucial to let the cells undergo contact inhibition for 2 days post-confluence before inducing differentiation.
-
Differentiation Induction (Day 0): Replace the culture medium with Differentiation Medium I, which consists of DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin, and the desired concentration of this compound (typically 0.1 µM to 2 µM).
-
Medium Change (Day 2): After 2 days of induction, replace the medium with Differentiation Medium II, containing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin.
-
Maintenance: From Day 4 onwards, replace the medium every 2 days with fresh Differentiation Medium II.
-
Maturation: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between Day 8 and Day 12.
Protocol 2: Oil Red O Staining for Lipid Accumulation
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids. This protocol is used to visualize and quantify the accumulation of lipid droplets in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 cells in culture plates
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin solution
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)
-
Isopropanol (100%)
-
Microplate reader
Procedure:
-
Washing: Gently wash the differentiated cells twice with PBS.
-
Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Washing: Wash the fixed cells twice with distilled water.
-
Staining: Add the Oil Red O working solution to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
Visualization: Visualize the stained lipid droplets under a microscope.
-
Quantification: a. After imaging, completely remove the water from the wells. b. Add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets. c. Incubate for 10 minutes with gentle shaking. d. Transfer the isopropanol-dye solution to a 96-well plate. e. Measure the absorbance at a wavelength between 490-520 nm using a microplate reader.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression levels of key adipogenic marker genes to assess the molecular extent of differentiation.
Materials:
-
Differentiated 3T3-L1 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Pparg, Fabp4, Adipoq) and a reference gene (e.g., Actb, Gapdh)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the differentiated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Data Presentation
The following tables summarize representative quantitative data obtained from 3T3-L1 differentiation experiments using a PPARγ agonist, which is expected to be comparable to this compound.
Table 1: Quantification of Lipid Accumulation by Oil Red O Staining
| Treatment Group | Absorbance at 510 nm (Mean ± SD) | Fold Change vs. Control |
| Undifferentiated Control | 0.15 ± 0.03 | 1.0 |
| Differentiated (Standard Cocktail) | 0.85 ± 0.12 | 5.7 |
| Differentiated (+ 1 µM Rosiglitazone) | 1.45 ± 0.21 | 9.7 |
Data is hypothetical and based on typical results from published literature. Actual values may vary.
Table 2: Relative mRNA Expression of Adipogenic Markers (Fold Change)
| Gene | Differentiated (Standard Cocktail) | Differentiated (+ 1 µM Rosiglitazone) |
| Pparg | 4.2 ± 0.6 | 6.8 ± 0.9 |
| Fabp4 (aP2) | 15.3 ± 2.1 | 25.7 ± 3.5 |
| Adipoq (Adiponectin) | 12.8 ± 1.9 | 22.4 ± 3.1 |
Data represents fold change relative to undifferentiated control cells, normalized to a reference gene. Data is hypothetical and based on typical results from published literature.
References
- 1. protocol-for-effective-differentiation-of-3t3-l1-cells-to-adipocytes - Ask this paper | Bohrium [bohrium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARG in Human Adipogenesis: Differential Contribution of Canonical Transcripts and Dominant Negative Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Darglitazone Sodium in Mouse Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Darglitazone sodium is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1] As a member of the thiazolidinedione (TZD) class of drugs, darglitazone enhances insulin sensitivity, making it a valuable compound for investigation in the context of type 2 diabetes.[1] These application notes provide a comprehensive guide to designing and conducting in vivo studies using this compound in common mouse models of diabetes. The protocols detailed below cover animal model selection, drug administration, and key metabolic assays to evaluate the therapeutic efficacy of darglitazone.
Mechanism of Action: PPAR-γ Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating PPAR-γ. This receptor forms a heterodimer with the Retinoid X Receptor (RXR), and the complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism in key metabolic tissues such as adipose tissue and the liver.
In adipocytes , the activation of PPAR-γ by darglitazone promotes adipogenesis and the expression of genes involved in fatty acid uptake and storage, such as:
-
Lipoprotein lipase (LPL): Hydrolyzes triglycerides in lipoproteins.
-
CD36: A fatty acid translocase.
-
Fatty acid binding protein 4 (FABP4): Involved in intracellular fatty acid transport.
-
Glycerol kinase (Gk): Important for triglyceride synthesis.
This leads to the sequestration of lipids in adipose tissue, thereby reducing circulating free fatty acids and improving insulin sensitivity in other tissues.
In the liver , PPAR-γ activation can influence the expression of genes involved in both glucose and lipid metabolism. While PPAR-γ expression is lower in the liver compared to adipose tissue, its activity can contribute to the regulation of:
-
Glucokinase (GK): A key enzyme in glucose sensing and metabolism.
-
Glucose transporter 2 (GLUT2): Facilitates glucose uptake by hepatocytes.
-
Genes involved in lipogenesis, which under certain conditions can lead to hepatic steatosis, a point to consider in study design.
The net effect of darglitazone's activation of PPAR-γ is an improvement in whole-body insulin sensitivity and a reduction in hyperglycemia and dyslipidemia.
Experimental Design and Workflow
A well-structured experimental workflow is crucial for obtaining reliable and reproducible data. The following diagram outlines a typical workflow for evaluating this compound in diabetic mouse models.
Mouse Models of Type 2 Diabetes
The selection of an appropriate mouse model is critical for the successful evaluation of anti-diabetic compounds.
| Mouse Model | Genetic Basis | Key Phenotypes | Recommended Use for Darglitazone Studies |
| ob/ob Mouse | Spontaneous mutation in the leptin gene, leading to a lack of satiety. | Severe obesity, hyperphagia, hyperglycemia, hyperinsulinemia, and insulin resistance. | Excellent model for studying the effects of darglitazone on severe insulin resistance and dyslipidemia. |
| db/db Mouse | Spontaneous mutation in the leptin receptor gene, resulting in leptin resistance. | Similar to ob/ob mice with severe obesity, hyperglycemia, and insulin resistance, often progressing to beta-cell failure. | Suitable for investigating the long-term effects of darglitazone on glycemic control and beta-cell function. |
| Diet-Induced Obesity (DIO) Mouse | Wild-type mice (e.g., C57BL/6J) fed a high-fat diet (45-60% kcal from fat). | Develops obesity, moderate hyperglycemia, and insulin resistance over several weeks to months. | A translational model that mimics the development of type 2 diabetes due to dietary factors; ideal for studying the preventative or therapeutic effects of darglitazone in a more clinically relevant context. |
Quantitative Data from a this compound Study in ob/ob Mice
The following table summarizes the effects of this compound (1 mg/kg administered in powdered chow for 7 days) on key metabolic parameters in diabetic ob/ob mice.
| Parameter | Control ob/ob (Vehicle) | Darglitazone-treated ob/ob (1 mg/kg) | Heterozygous ob/+ (Control) |
| Blood Glucose (mg/dL) | 358 ± 35 | Euglycemic (Normalized) | 166 ± 9 |
| Triglycerides | Elevated | Normalized | Normal |
| Very-Low-Density Lipoprotein (VLDL) | Elevated | Normalized | Normal |
Data adapted from a study investigating the effects of darglitazone in ob/ob mice. Euglycemia was restored and maintained by 48 hours of treatment.[2]
Experimental Protocols
Protocol 1: this compound Administration via Oral Gavage
This protocol is suitable for precise daily dosing of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water)
-
Gavage needles (20-22 gauge, 1-1.5 inches with a ball tip for mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required concentration of this compound based on the desired dose (e.g., 1-10 mg/kg) and the average body weight of the mice.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. The volume should not exceed 10 mL/kg of body weight.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth into the esophagus. The mouse should swallow the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Gently remove the gavage needle.
-
Monitor the mouse for a few minutes post-dosing to ensure there are no signs of distress.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of the mouse to clear a glucose load from the circulation, providing a measure of glucose tolerance.
Materials:
-
Glucose solution (20% w/v in sterile water or saline)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Timer
Procedure:
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Blood Glucose:
-
At time 0, obtain a baseline blood sample from the tail vein.
-
Measure the blood glucose concentration using a glucometer.
-
-
Glucose Administration:
-
Administer a 2 g/kg body weight dose of the glucose solution via oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each experimental group.
-
Calculate the area under the curve (AUC) for glucose excursion to quantify glucose tolerance.
-
Protocol 3: Insulin Tolerance Test (ITT)
The ITT evaluates the systemic response to exogenous insulin, providing a measure of insulin sensitivity.
Materials:
-
Human insulin solution (e.g., Humulin R) diluted in sterile saline
-
Glucometer and test strips
-
Blood collection supplies
-
Timer
Procedure:
-
Fasting: Fast the mice for 4-6 hours with free access to water.
-
Baseline Blood Glucose:
-
At time 0, obtain a baseline blood sample from the tail vein and measure the blood glucose concentration.
-
-
Insulin Administration:
-
Administer a bolus of insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.
-
-
Blood Glucose Monitoring:
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration as a percentage of the baseline value at each time point.
-
A greater and more sustained decrease in blood glucose indicates higher insulin sensitivity.
-
Protocol 4: Measurement of Plasma Insulin and Lipids
Materials:
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
Commercially available ELISA kits for insulin, triglycerides, and cholesterol.
Procedure:
-
Blood Collection:
-
Collect whole blood from fasted mice (e.g., via cardiac puncture at the terminal endpoint) into EDTA-coated tubes.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure plasma insulin, triglyceride, and total cholesterol concentrations using commercially available ELISA kits according to the manufacturer's instructions.
-
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of this compound in mouse models of diabetes. Careful selection of the animal model, precise drug administration, and standardized metabolic assays are essential for generating high-quality, reproducible data. The use of this compound in these models can provide valuable insights into its therapeutic potential for the treatment of type 2 diabetes and its associated metabolic complications.
References
Preparation of Darglitazone Sodium Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of Darglitazone sodium stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Darglitazone, a member of the thiazolidolidinedione class of drugs, is a potent and selective agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and is instrumental in research related to metabolic diseases such as type 2 diabetes.[1] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This guide outlines a detailed protocol, presents key quantitative data in a tabular format, and includes workflow diagrams to ensure clarity and precision in the laboratory setting.
Introduction
This compound is the salt form of Darglitazone, a thiazolidinedione that acts as a selective agonist for PPAR-γ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[2] Upon activation by a ligand such as Darglitazone, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately influences insulin sensitivity and glucose homeostasis. Given its mechanism of action, Darglitazone is a valuable tool in both in vitro and in vivo studies aimed at understanding metabolic pathways and developing novel therapeutics for metabolic disorders. The use of a well-characterized and properly prepared stock solution is a fundamental prerequisite for such research.
Physicochemical Properties and Solubility
This compound has a molecular weight of 442.46 g/mol .[3] While sparingly soluble in aqueous solutions, it is soluble in organic solvents such as DMSO. For practical laboratory use, stock solutions are typically prepared in DMSO at concentrations ranging from 1 mM to 10 mM.
Quantitative Data Summary
The following table summarizes the necessary calculations for preparing this compound stock solutions at various standard concentrations.
| Molarity (mM) | Concentration (mg/mL) | Mass of this compound for 1 mL (mg) | Mass of this compound for 5 mL (mg) | Mass of this compound for 10 mL (mg) |
| 1 | 0.442 | 0.442 | 2.21 | 4.42 |
| 5 | 2.21 | 2.21 | 11.05 | 22.1 |
| 10 | 4.42 | 4.42 | 22.1 | 44.2 |
Molecular Weight of this compound: 442.46 g/mol
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or covered with foil)
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Perform all weighing and handling of this compound and DMSO in a chemical fume hood.
-
Weighing this compound: Carefully weigh 4.42 mg of this compound powder and transfer it to a sterile tube.
-
Adding DMSO: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] The solutions should be protected from light.[4]
Application Notes
-
DMSO Concentration in Working Solutions: When preparing working solutions for cell-based assays, it is crucial to dilute the DMSO stock solution in the appropriate culture medium. The final concentration of DMSO in the cell culture should generally be kept below 0.5% to avoid cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO as used for the this compound treatment.
-
In Vivo Studies: For animal studies, the DMSO concentration in the final formulation should be minimized. If the stock solution needs to be diluted for in vivo administration, co-solvents such as PEG300, Tween 80, or corn oil may be required to maintain solubility. It is recommended to keep the DMSO proportion below 2% if the animal is weak.
-
Stability: Avoid repeated freeze-thaw cycles of the stock solution. Use a fresh aliquot for each experiment to ensure the integrity and activity of the compound. Aqueous solutions of Darglitazone are not recommended for storage for more than one day.
By adhering to this detailed protocol and these application notes, researchers can ensure the consistent and effective use of this compound in their studies, leading to more reliable and reproducible scientific outcomes.
References
Application Notes and Protocols for Darglitazone Sodium in Obese Cat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of darglitazone sodium in obese cat models for metabolic research. Darglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. Its utility in improving insulin sensitivity has been demonstrated in obese cats, making it a valuable tool for studying metabolic diseases in a relevant animal model.
Introduction
Obesity in felines is a significant welfare concern and is closely associated with insulin resistance and an increased risk of developing type 2 diabetes mellitus. The domestic cat provides a valuable translational model for studying human obesity and its metabolic complications. Thiazolidinediones, such as darglitazone, improve insulin sensitivity primarily by activating PPARγ in adipose tissue, leading to changes in gene expression that favor glucose uptake and utilization, and modulate lipid metabolism. Studies in obese cats have shown that darglitazone effectively improves insulin sensitivity and lipid profiles, highlighting its potential for both therapeutic development and as a research tool.[1][2]
Mechanism of Action: PPARγ Signaling Pathway
Darglitazone exerts its effects by binding to and activating PPARγ, a nuclear receptor. This activation leads to the heterodimerization of PPARγ with the retinoid X receptor (RXR). The PPARγ-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in insulin signaling, adipogenesis, and lipid metabolism. The diagram below illustrates this signaling cascade.
Caption: Darglitazone activates the PPARγ signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data from studies involving thiazolidinediones in feline models. While a specific dosage for darglitazone from a peer-reviewed publication is not available, data from closely related compounds provide a strong basis for dose selection.
| Drug | Dosage | Route of Administration | Study Duration | Key Findings in Obese Cats | Reference |
| Darglitazone | Not explicitly stated, but daily administration was effective. | Oral | 42 days | Improved insulin sensitivity; significantly lower cholesterol, triglyceride, and leptin concentrations. | [1] |
| Pioglitazone | 1 mg/kg and 3 mg/kg | Oral | 7 weeks (daily) | 3 mg/kg significantly improved insulin sensitivity, reduced insulin area under the curve (AUC) during IVGTT, and lowered serum triglyceride and cholesterol concentrations. | [3][4] |
| Troglitazone | 20 to 40 mg/kg | Oral | Single dose (pharmacokinetics) | A proposed regimen of 20-40 mg/kg once or twice daily is suggested to produce effective plasma concentrations. |
Experimental Protocols
Induction of Obesity in Feline Models
A common method for inducing obesity in cats is through ad libitum feeding of a high-energy, palatable diet.
-
Animal Model: Adult domestic shorthair cats, neutered to promote weight gain.
-
Housing: Individual housing to monitor food intake accurately.
-
Diet: A high-fat, high-carbohydrate diet.
-
Monitoring: Body weight and body condition score (BCS) should be monitored weekly. Obesity is typically defined as a BCS of 7/9 or greater, or a body fat percentage exceeding 30%.
-
Duration: The time to induce obesity can vary but typically takes several months.
This compound Administration Protocol
Based on the efficacy of darglitazone in a 42-day study and dosage data from other TZDs, the following protocol is recommended.
-
Dosage: Based on the effective dose of the related compound pioglitazone, a starting dose of 1-3 mg/kg of this compound is recommended.
-
Formulation: this compound can be compounded into a palatable oral suspension or mixed with a small amount of food to ensure voluntary consumption.
-
Administration: Administer orally once daily.
-
Duration: A minimum of 6 weeks of daily administration is recommended to observe significant effects on metabolic parameters.
-
Control Group: A placebo-controlled design is essential. The placebo should be identical in appearance and taste to the darglitazone formulation.
Intravenous Glucose Tolerance Test (IVGTT)
The IVGTT is a critical procedure for assessing insulin sensitivity and glucose metabolism.
-
Preparation: Cats should be fasted for 18-24 hours prior to the test.
-
Catheterization: Place an intravenous catheter in a cephalic vein for glucose administration and blood sampling.
-
Baseline Sampling: Collect a baseline blood sample (t=0).
-
Glucose Administration: Administer a 50% dextrose solution intravenously at a dose of 0.8 g/kg body weight over 30-60 seconds.
-
Post-infusion Sampling: Collect blood samples at 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes post-glucose infusion.
-
Sample Handling: Blood samples should be collected in tubes containing a glycolysis inhibitor (e.g., sodium fluoride) for glucose measurement and in EDTA tubes for insulin measurement. Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
Data Analysis: Calculate the area under the curve (AUC) for both glucose and insulin. A decrease in the AUC for both analytes following treatment indicates improved glucose tolerance and insulin sensitivity.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of darglitazone in an obese cat model.
Caption: Experimental workflow for darglitazone studies in obese cats.
Safety and Tolerability
In the study evaluating darglitazone in obese cats, the drug was reported to be well-tolerated. Similarly, pioglitazone administered to obese cats for 7 weeks at doses of 1 and 3 mg/kg did not result in any evident adverse effects. As with all thiazolidinediones, it is prudent to monitor for potential side effects such as weight gain and fluid retention, although these were not reported in the feline studies cited. Regular monitoring of clinical signs and periodic complete blood counts and serum chemistry panels are recommended as part of good laboratory practice.
Conclusion
This compound is an effective PPARγ agonist for improving insulin sensitivity and lipid metabolism in obese cat models. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further investigate the metabolic effects of this compound. The use of a well-characterized animal model and standardized procedures will ensure the generation of robust and reproducible data for advancing our understanding and treatment of feline and human metabolic diseases.
References
- 1. Effect of darglitazone on glucose clearance and lipid metabolism in obese cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feline comorbidities: Pathophysiology and management of the obese diabetic cat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Pioglitazone on Insulin Sensitivity and Serum Lipids in Obese Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of pioglitazone on insulin sensitivity and serum lipids in obese cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Darglitazone Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darglitazone sodium is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1] As a member of the thiazolidinedione (TZD) class of drugs, Darglitazone modulates the transcription of a host of genes involved in insulin signaling, adipogenesis, and inflammation.[2] Understanding the downstream effects of Darglitazone on protein expression is crucial for elucidating its mechanism of action and for the development of novel therapeutics for metabolic diseases.
Western blotting is a powerful and widely used technique to detect and quantify the expression levels of specific proteins in cell or tissue samples.[3][4] This application note provides a detailed protocol for performing Western blot analysis to assess changes in protein expression following treatment with this compound. It also includes representative quantitative data from studies on TZD class compounds and diagrams illustrating the experimental workflow and the PPAR-γ signaling pathway.
Data Presentation: Quantitative Analysis of Protein Expression
While specific quantitative Western blot data for this compound is limited in publicly available literature, the following tables summarize representative data from studies on other thiazolidinediones, such as Troglitazone and Rosiglitazone. Due to the shared mechanism of action via PPAR-γ activation, similar effects on protein expression are anticipated with Darglitazone treatment. However, direct experimental verification is highly recommended.
Table 1: Regulation of Proteins Involved in Glucose and Lipid Metabolism by Thiazolidinediones
| Protein Target | Cell/Tissue Type | TZD Compound | Treatment Conditions | Fold Change in Protein Expression (vs. Control) | Reference |
| PPAR-γ | Human Skeletal Muscle Cells (from Type II Diabetics) | Troglitazone | 10 µM for 7 days | ~5-fold increase | [5] |
| GLUT4 | L6 Myotubes | Troglitazone | 10 µM for 24 hours | No significant change in total protein | |
| Adiponectin | THP-1 Macrophages | Troglitazone | 9 µM for 18 hours | ~2.5-fold increase | |
| Adiponectin | Rat Adipocytes | Pioglitazone | 3 µM for 24 hours | ~2-fold increase (secreted) | |
| Leptin | Human Adipose Tissue | Troglitazone | 10 µM for 72 hours | ~40% decrease | |
| SREBP-1 | Liver (in vivo, fa/fa rats) | Troglitazone | 6 weeks | Significant decrease |
Table 2: Modulation of Inflammatory Proteins by Thiazolidinediones
| Protein Target | Cell/Tissue Type | TZD Compound | Treatment Conditions | Fold Change in Protein Expression (vs. Control) | Reference |
| IκB | Mononuclear Cells (from obese patients with Type 2 Diabetes) | Troglitazone | 400 mg/day for 1 week | Significant increase | |
| TNF-α | Plasma (from obese subjects) | Rosiglitazone | 4 mg/day for 6 weeks | Significant decrease | |
| C-Reactive Protein (CRP) | Plasma (from obese subjects) | Rosiglitazone | 4 mg/day for 6 weeks | Significant decrease |
Experimental Protocols
This section provides a detailed methodology for Western blot analysis to investigate the effect of this compound on protein expression.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., 3T3-L1 preadipocytes, L6 myotubes, or other relevant cell lines) in 6-well plates or 100 mm dishes at an appropriate density to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Once cells have reached the desired confluency, replace the existing medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
III. Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and size.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a CCD camera-based imager or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or tubulin) to account for any variations in protein loading.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates the PPARγ-RXR heterodimer.
Caption: Experimental workflow for Western blot analysis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Measuring Gene Expression Changes with Darglitazone Sodium using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darglitazone sodium is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[1][2][3] As a member of the thiazolidinedione (TZD) class of drugs, this compound exerts its effects by binding to and activating PPAR-γ, which in turn modulates the transcription of a host of target genes involved in adipogenesis, insulin signaling, and lipid homeostasis.[2][4] Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and widely used technique to measure changes in gene expression, making it an ideal method to elucidate the molecular mechanisms of this compound.
This document provides a detailed protocol for utilizing qPCR to measure the changes in gene expression induced by this compound in a relevant cell culture model, such as adipocytes.
Signaling Pathway of this compound
This compound, as a PPAR-γ agonist, initiates a signaling cascade that leads to the modulation of target gene expression. The simplified signaling pathway is as follows:
Caption: this compound signaling pathway.
Experimental Protocols
This section outlines the detailed methodology for measuring this compound-induced gene expression changes using qPCR.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for qPCR analysis.
Cell Culture and Treatment
-
Cell Line: 3T3-L1 pre-adipocytes are a commonly used and appropriate model.
-
Cell Seeding: Seed 3T3-L1 cells in 6-well plates at a density that allows for differentiation into mature adipocytes.
-
Adipocyte Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
This compound Treatment: Once differentiated, treat mature adipocytes with the desired concentrations of this compound. A vehicle control (e.g., DMSO) should be run in parallel. A typical treatment duration is 24-48 hours.
RNA Extraction and Quantification
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol reagent). Follow the manufacturer's protocol.
-
RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. RNA integrity can be further assessed using gel electrophoresis.
Reverse Transcription (cDNA Synthesis)
-
cDNA Synthesis: Convert the isolated RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad). Use 1 µg of total RNA per reaction.
-
Reaction Setup: Assemble the reverse transcription reaction as per the manufacturer's instructions.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler with the following typical conditions:
-
Priming: 5 minutes at 25°C
-
Reverse Transcription: 20 minutes at 46°C
-
RT Inactivation: 1 minute at 95°C
-
Quantitative PCR (qPCR)
-
Primer Design and Selection:
-
Target Genes: Select target genes known to be regulated by PPAR-γ agonists.
-
Housekeeping Genes: Choose at least two stable housekeeping genes for normalization. For adipocytes, suitable options include ACTB (β-actin), B2M (Beta-2-microglobulin), and HMBS (Hydroxymethylbilane synthase). It is crucial to validate the stability of housekeeping genes under the specific experimental conditions.
-
Primer Source: Use pre-validated qPCR primers from a commercial source (e.g., OriGene, Sino Biological) or design primers using software like Primer3, following standard design guidelines.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing a SYBR Green-based qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Add the cDNA template to each well of a qPCR plate.
-
Add the master mix to each well.
-
Run each sample in triplicate.
-
-
qPCR Cycling Conditions:
-
Perform the qPCR reaction in a real-time PCR detection system with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Primer Sequences for qPCR
| Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) |
| Target Genes | |||
| PPARG | (Sequence) | (Sequence) | (Size) |
| FABP4 (aP2) | (Sequence) | (Sequence) | (Size) |
| LPL | (Sequence) | (Sequence) | (Size) |
| ADIPOQ (Adiponectin) | (Sequence) | (Sequence) | (Size) |
| CD36 | (Sequence) | (Sequence) | (Size) |
| Housekeeping Genes | |||
| ACTB | (Sequence) | (Sequence) | (Size) |
| B2M | (Sequence) | (Sequence) | (Size) |
| HMBS | (Sequence) | (Sequence) | (Size) |
Note: Replace "(Sequence)" and "(Size)" with the actual primer sequences and expected amplicon sizes. It is highly recommended to use experimentally validated or commercially available pre-designed primers.
Table 2: qPCR Cycling Conditions
| Step | Temperature (°C) | Duration | Cycles |
| Initial Denaturation | 95 | 2 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 1 minute | 40 |
| Melt Curve | (Instrument Specific) | (Instrument Specific) | 1 |
Data Analysis
The relative gene expression can be calculated using the ΔΔCt (delta-delta Ct) method .
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the geometric mean of the Ct values of the housekeeping genes.
-
ΔCt = Ct (target gene) - Ct (average of housekeeping genes)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control samples.
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Conclusion
This protocol provides a comprehensive guide for researchers to accurately and reproducibly measure gene expression changes induced by this compound using qPCR. By following these detailed steps, from cell culture and treatment to data analysis, investigators can effectively study the molecular effects of this PPAR-γ agonist and gain valuable insights into its therapeutic potential. Adherence to good laboratory practices and proper optimization of the qPCR assay are essential for obtaining reliable results.
References
Application Notes: Darglitazone Sodium-Mediated Glucose Uptake Assay
Introduction
Darglitazone sodium is an orally active, potent, and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1] As a member of the thiazolidinedione (TZD) class of drugs, it is effective in controlling blood glucose and lipid metabolism, making it a valuable tool for type II diabetes research.[1][2] TZDs enhance insulin sensitivity in peripheral tissues like adipose tissue and skeletal muscle, primarily by activating PPAR-γ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[3] Measuring the uptake of glucose into cells is a fundamental method for assessing insulin sensitivity and the efficacy of insulin-sensitizing compounds.[4] This document provides a detailed protocol for a cell-based glucose uptake assay using this compound as a positive control, intended for researchers in metabolic disease and drug development. The assay utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), as a safe and effective alternative to traditional radioactive methods.
Mechanism of Action: this compound
Darglitazone's primary mechanism of action is the activation of PPAR-γ. PPAR-γ is a key regulator of adipocyte differentiation and glucose homeostasis. Upon binding, Darglitazone initiates a conformational change in the PPAR-γ receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
This binding event modulates the transcription of genes crucial for insulin signaling and glucose metabolism. A key outcome is the increased expression and translocation of glucose transporters, particularly GLUT4 in adipose tissue and muscle, and GLUT1 in other cells like podocytes, to the plasma membrane. This enhanced presence of glucose transporters on the cell surface facilitates greater uptake of glucose from the circulation into the cells, thereby lowering blood glucose levels and improving insulin sensitivity. By promoting the uptake and storage of fatty acids in peripheral adipose tissue, TZDs also reduce the levels of circulating free fatty acids, which can contribute to insulin resistance in muscle and liver.
Experimental Protocols
This protocol details a non-radioactive method for measuring glucose uptake in differentiated 3T3-L1 adipocytes. This cell line is a well-established model for studying adipogenesis and glucose metabolism. The assay can be adapted for other insulin-responsive cell lines, such as L6 myotubes.
1. Materials and Reagents
-
Cell Line: 3T3-L1 preadipocytes
-
Reagents:
-
This compound
-
Human Insulin (Positive Control)
-
Dexamethasone, 3-isobutyl-1-methylxanthine (IBMX)
-
2-NBDG (fluorescent glucose analog)
-
Phloretin or Cytochalasin B (Glucose Transporter Inhibitor/Negative Control)
-
Dimethyl sulfoxide (DMSO, Vehicle)
-
-
Media and Buffers:
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
DMEM, glucose-free
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
96-well, black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation/Emission ≈ 485/535 nm)
-
CO₂ Incubator (37°C, 5% CO₂)
-
Microscope
-
2. Cell Culture and Differentiation of 3T3-L1 Cells
-
Growth Phase: Culture 3T3-L1 preadipocytes in DMEM with 10% Calf Serum and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells into a 96-well plate at a density of ~2 x 10⁴ cells/well and grow to confluence. Allow cells to remain confluent for 48 hours before inducing differentiation.
-
Differentiation Induction (Day 0): Change the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL insulin.
-
Maturation (Day 2): Replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
Maintenance (Day 4 onwards): Replace the medium with DMEM containing 10% FBS every 2 days. The cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets, between days 8 and 12.
3. Glucose Uptake Assay Protocol
-
Serum Starvation: Before the assay, gently wash the differentiated 3T3-L1 adipocytes twice with PBS. Then, incubate the cells in serum-free, low-glucose DMEM for 2-3 hours.
-
Compound Treatment: Remove the starvation medium. Add glucose-free DMEM containing this compound at various concentrations (e.g., 0.1, 1, 10 µM). Include the following controls:
-
Vehicle Control: DMSO
-
Positive Control: 100 nM Insulin
-
Inhibitor Control: Pre-incubate a set of wells with a glucose transport inhibitor like Phloretin (e.g., 200 µM) for 30 minutes before adding the glucose analog.
-
-
Incubate the plate at 37°C for 1 hour (or a time determined by optimization).
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate the plate for 30-60 minutes at 37°C.
-
Termination: Stop the uptake reaction by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS. This step removes extracellular fluorescent glucose.
-
Measurement: After the final wash, add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set for fluorescein (e.g., Ex/Em = 485/535 nm).
4. Data Analysis
-
Subtract the average fluorescence intensity of the inhibitor control wells (background) from all other wells.
-
Normalize the data by expressing the glucose uptake in treated wells as a percentage or fold change relative to the vehicle control.
-
Fold Change = (Fluorescence_Sample) / (Fluorescence_Vehicle_Control)
-
-
Plot the results as a dose-response curve for this compound to determine the EC₅₀ value.
Data Presentation
The following table summarizes representative data from a glucose uptake assay. This compound shows a dose-dependent increase in glucose uptake, comparable to the effect of the positive control, insulin.
| Compound | Concentration | Mean Glucose Uptake (Fold Change vs. Vehicle) | EC₅₀ |
| Vehicle Control | 0.1% DMSO | 1.0 ± 0.1 | N/A |
| Insulin | 100 nM | 3.5 ± 0.4 | N/A |
| This compound | 0.1 µM | 1.5 ± 0.2 | \multirow{3}{*}{~0.5 µM} |
| 1.0 µM | 2.8 ± 0.3 | ||
| 10 µM | 3.3 ± 0.3 | ||
| Inhibitor | 200 µM Phloretin | 0.2 ± 0.05 | N/A |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic effects of darglitazone, an insulin sensitizer, in NIDDM subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.sg]
Application Notes and Protocols for Darglitazone Sodium in Primary Preadipocyte Adipogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darglitazone, a member of the thiazolidinedione (TZD) class of compounds, is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor and master regulator of adipogenesis.[1][2] Activation of PPARγ by ligands like darglitazone initiates a transcriptional cascade that commits preadipocytes to differentiate into mature, lipid-accumulating adipocytes. This process is fundamental to adipose tissue development and function, and its in vitro recapitulation is crucial for studying obesity, diabetes, and other metabolic diseases. Darglitazone's potent adipogenic effects make it a valuable tool for researchers in these fields.[3][4]
These application notes provide a comprehensive guide to utilizing darglitazone sodium for inducing adipogenesis in primary preadipocyte cultures. The protocols are based on established methodologies for potent TZD-class compounds.
Mechanism of Action: PPARγ-Mediated Adipogenesis
Darglitazone binds to and activates PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes essential for the adipogenic program.
Key downstream events include the induction of CCAAT/enhancer-binding protein alpha (C/EBPα), which works in concert with PPARγ to amplify the adipogenic signal.[5] This leads to the expression of a suite of genes responsible for the adipocyte phenotype, including those involved in lipid metabolism (e.g., Fatty Acid Binding Protein 4 - FABP4, Lipoprotein Lipase - LPL), glucose uptake (e.g., Glucose Transporter Type 4 - GLUT4), and the formation of lipid droplets.
Figure 1. Signaling pathway of Darglitazone-induced adipogenesis.
Data Presentation: Expected Outcomes
The following tables summarize the typical quantitative data expected from the successful induction of adipogenesis in primary preadipocytes using a potent PPARγ agonist like darglitazone. Note that optimal concentrations and the magnitude of effects should be empirically determined for each primary cell line and specific experimental conditions. The data presented are illustrative and based on studies using other potent TZDs like rosiglitazone.
Table 1: Recommended Concentration Range for Adipogenic Induction
| Compound | Class | Typical Concentration Range (in vitro) | Notes |
| This compound | Thiazolidinedione (TZD) | 0.1 - 10 µM | Optimal concentration should be determined via a dose-response experiment. A starting concentration of 1 µM is recommended. |
| Rosiglitazone (Reference) | Thiazolidinedione (TZD) | 0.1 - 10 µM | A well-characterized PPARγ agonist, often used as a positive control. |
Table 2: Time Course of Adipogenic Marker Expression (Relative mRNA Levels via qPCR)
| Gene Marker | Function | Day 3 | Day 7 | Day 10-14 |
| PPARγ | Master regulator of adipogenesis | ↑↑ | ↑↑↑ | ↑↑↑ |
| C/EBPα | Key transcription factor | ↑ | ↑↑ | ↑↑↑ |
| FABP4 | Fatty acid binding and transport | ↑ | ↑↑↑ | ↑↑↑↑ |
| LPL | Lipoprotein Lipase (lipid uptake) | ↑ | ↑↑ | ↑↑↑ |
| Adiponectin | Adipokine | - | ↑ | ↑↑↑ |
Arrow notation represents the fold-increase relative to undifferentiated preadipocytes (Day 0). The number of arrows indicates the relative magnitude of the increase.
Experimental Protocols
The following protocols provide a framework for isolating primary preadipocytes, inducing their differentiation with this compound, and assessing the outcomes.
Figure 2. General experimental workflow for inducing adipogenesis.
Protocol 1: Isolation and Culture of Primary Preadipocytes
This protocol is adapted from standard procedures for isolating the stromal vascular fraction (SVF) from adipose tissue.
-
Tissue Collection : Aseptically collect fresh adipose tissue (e.g., from mouse inguinal or epididymal fat pads) into sterile Dulbecco's Phosphate-Buffered Saline (DPBS) on ice.
-
Mincing : In a sterile culture hood, finely mince the tissue in a petri dish containing DPBS.
-
Digestion : Transfer the minced tissue to a sterile conical tube with digestion buffer (e.g., DPBS containing 1 mg/mL Collagenase Type I). Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Inactivation : Stop the digestion by adding an equal volume of Preadipocyte Growth Medium (e.g., DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Filtration and Centrifugation : Filter the cell suspension through a 100 µm cell strainer into a new conical tube. Centrifuge at 500 x g for 5 minutes to pellet the SVF. The mature adipocytes will form a fatty layer on top, which should be aspirated off.
-
Cell Plating : Resuspend the SVF pellet in Preadipocyte Growth Medium and plate onto culture flasks or plates.
-
Expansion : Culture the cells at 37°C and 5% CO₂, changing the medium every 2-3 days. Passage the cells when they reach 80-90% confluency to expand the preadipocyte population.
Protocol 2: Darglitazone-Induced Adipogenesis
-
Seeding : Seed the expanded primary preadipocytes into multi-well plates at a density that allows them to reach 100% confluence.
-
Growth to Confluence : Culture the cells in Preadipocyte Growth Medium until they are 100% confluent. Maintain them in this state for an additional 48 hours (Day 0).
-
Induction (Day 0) : Replace the growth medium with Differentiation Medium I. This medium typically consists of:
-
Basal Medium (e.g., DMEM/F-12 with 10% FBS)
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
1 µM Dexamethasone
-
10 µg/mL Insulin
-
This compound (e.g., 1 µM)
-
-
Medium Change (Day 3) : After 3 days, replace the medium with Differentiation Medium II, which consists of the basal medium supplemented with 10 µg/mL insulin.
-
Maintenance : Continue to culture the cells for an additional 7-11 days, replacing the medium with fresh Differentiation Medium II every 2-3 days. Mature adipocytes with visible lipid droplets should be observable by day 7 and will continue to develop.
Protocol 3: Assessment of Adipogenesis by Oil Red O Staining
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, allowing for the visualization and quantification of lipid accumulation in mature adipocytes.
-
Wash : Gently wash the differentiated cells twice with DPBS.
-
Fixation : Fix the cells by adding 10% formalin and incubating for at least 1 hour at room temperature.
-
Preparation : While fixing, prepare the Oil Red O working solution by diluting a stock solution (e.g., 0.5% in isopropanol) with water (e.g., 3 parts stock to 2 parts water) and filtering through a 0.2 µm filter.
-
Wash and Dehydrate : Aspirate the formalin, wash with water, and then briefly wash with 60% isopropanol.
-
Staining : Remove the isopropanol and add the Oil Red O working solution to completely cover the cell monolayer. Incubate for 20 minutes at room temperature.
-
Wash : Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
Visualization : Observe the stained lipid droplets (which will appear red) under a microscope and capture images.
-
Quantification (Optional) : To quantify the staining, allow the wells to dry completely. Elute the dye from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm.
Protocol 4: Assessment of Adipogenesis by RT-qPCR
This method quantifies the expression of key adipogenic marker genes.
-
RNA Extraction : At desired time points (e.g., Day 0, 3, 7, 14), lyse the cells directly in the culture wells using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR) : Perform qPCR using a real-time PCR system with SYBR Green or probe-based detection methods. Use primers specific for the target adipogenic genes (e.g., PPARγ, C/EBPα, FABP4) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis : Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in darglitazone-treated cells to those in undifferentiated control cells.
Conclusion
This compound is a powerful tool for inducing adipogenesis in primary preadipocytes through its potent activation of PPARγ. The protocols outlined here provide a robust framework for utilizing this compound in metabolic research. By combining controlled cell culture techniques with quantitative analysis of lipid accumulation and gene expression, researchers can effectively study the complex processes of adipocyte differentiation and function.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolidinediones increase plasma-adipose tissue FFA exchange capacity and enhance insulin-mediated control of systemic FFA availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic effects of darglitazone, an insulin sensitizer, in NIDDM subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolidinediones Downregulate PPARγ Expression via Induction of aP2 During Mouse 3T3-L1 Preadipocyte Differentiation [jstage.jst.go.jp]
Application Notes and Protocols: Lentiviral Transduction in Combination with Darglitazone Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells, making them invaluable for research in gene function, disease modeling, and the development of cell-based therapies. Darglitazone sodium is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[1][2] The combination of lentiviral-mediated gene modulation with the pharmacological activation of the PPAR-γ pathway by Darglitazone offers a versatile experimental platform to investigate complex biological processes and to screen for novel therapeutic strategies, particularly in the context of metabolic diseases and cancer.
These application notes provide a comprehensive guide for researchers on how to effectively combine lentiviral transduction with this compound treatment. Detailed protocols for cell culture, lentiviral transduction, and subsequent treatment are provided, along with methods for assessing the outcomes of these interventions.
Data Presentation
The following tables summarize the expected quantitative effects of Darglitazone and other thiazolidinediones (TZDs) on gene and protein expression, based on available literature. This data can serve as a baseline for comparison in your experiments.
Table 1: Quantitative Effects of Thiazolidinediones on Gene Expression
| Gene | Cell Type/Model | Treatment | Fold Change (mRNA level) | Reference |
| PPAR-γ | Human Skeletal Muscle Cultures (Type II Diabetics) | Troglitazone | ~2.3-fold increase | [3] |
| GLUT4 | 3T3-L1 Adipocytes | Troglitazone | ~1.5-fold increase | [4] |
| Adiponectin | 3T3-L1 Adipocytes | Rosiglitazone | Significant increase | [5] |
| TNF-α | Peritoneal Macrophages | Troglitazone | ~0.5-fold decrease | |
| IL-6 | ob/+ mice (in vivo) | Darglitazone (1 mg/kg) | Significant reduction at 8h post-H/I | |
| PEPCK-C | Subcutaneous fat (Type II Diabetics) | Pioglitazone (30 mg/day) | Increased (P < 0.01) | |
| LPL | Subcutaneous fat (Type II Diabetics) | Pioglitazone (30 mg/day) | Increased (P < 0.01) |
Note: Data for Troglitazone and Pioglitazone are included as representative effects of PPAR-γ agonists.
Table 2: Quantitative Effects of Thiazolidinediones on Protein Expression
| Protein | Cell Type/Model | Treatment | Fold Change (Protein level) | Reference |
| PPAR-γ | Human Skeletal Muscle Cultures (Type II Diabetics) | Troglitazone | ~2.9-fold increase | |
| GLUT1 | 3T3-L1 Adipocytes | Troglitazone | Increased synthesis | |
| IκB | Mononuclear Cells (Obese Type 2 Diabetics) | Troglitazone | Marked increase |
Signaling Pathways and Experimental Workflows
PPAR-γ Signaling Pathway
Darglitazone, as a PPAR-γ agonist, binds to and activates the PPAR-γ receptor. This receptor then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade plays a pivotal role in adipocyte differentiation, glucose homeostasis, and the regulation of inflammatory responses.
Experimental Workflow: Combined Lentiviral Transduction and Darglitazone Treatment
This workflow outlines the key steps for genetically modifying cells using lentivirus followed by treatment with Darglitazone.
Experimental Protocols
Protocol 1: Lentiviral Transduction of Adherent Cells (e.g., 3T3-L1 preadipocytes)
Materials:
-
Target cells (e.g., 3T3-L1 preadipocytes)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lentiviral particles (encoding gene of interest or shRNA)
-
Polybrene (stock solution at 8 mg/mL)
-
24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Day 1: Cell Seeding
-
Seed target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction. For 3T3-L1 cells, a density of 5 x 10^4 cells per well is a good starting point.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Day 2: Transduction
-
Thaw lentiviral particles on ice.
-
Calculate the required volume of lentiviral particles to achieve the desired Multiplicity of Infection (MOI).
-
Prepare transduction medium by adding Polybrene to the complete culture medium to a final concentration of 8 µg/mL.
-
Remove the existing medium from the cells and add the transduction medium containing the lentiviral particles.
-
Gently swirl the plate to mix.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Day 3: Media Change
-
After the incubation period, remove the virus-containing medium and replace it with fresh, pre-warmed complete culture medium.
-
-
Day 4 onwards: Cell Recovery and Expansion
-
Allow the cells to recover and the transgene to express for 48-72 hours post-transduction.
-
If the lentiviral vector contains a selection marker, you can begin antibiotic selection at this stage.
-
The cells are now ready for this compound treatment.
-
Protocol 2: this compound Treatment of Transduced Cells
Materials:
-
Transduced cells (from Protocol 1)
-
This compound (stock solution, typically in DMSO)
-
Complete culture medium
Procedure:
-
Preparation of Darglitazone Working Solution:
-
Dilute the this compound stock solution in complete culture medium to the desired final concentration. A typical starting concentration for in vitro studies is in the range of 1-10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental goals.
-
-
Treatment:
-
Remove the culture medium from the transduced cells.
-
Add the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve Darglitazone).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
Protocol 3: Assessment of Transduction Efficiency by Flow Cytometry
Materials:
-
Transduced cells (if the lentivirus expresses a fluorescent reporter like GFP)
-
Untransduced control cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the transduced and untransduced control cells 72 hours post-transduction.
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the fluorescent reporter used.
-
Gate on the live cell population based on forward and side scatter.
-
Determine the percentage of fluorescently positive cells in the transduced population compared to the untransduced control.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA using a cDNA synthesis kit, following the manufacturer's instructions.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.
-
Run the reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
-
Protocol 5: Western Blotting for Protein Expression Analysis
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in lysis buffer and collect the protein lysate.
-
Quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). It is crucial to ensure that the densitometry data is within the linear range for accurate quantification.
-
Protocol 6: MTT Assay for Cell Viability
Materials:
-
Treated and control cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
MTT Addition:
-
At the end of the Darglitazone treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance reading.
-
Conclusion
The combination of lentiviral transduction and this compound treatment provides a robust platform for investigating the interplay between specific genes and the PPAR-γ signaling pathway. The protocols and data presented here offer a solid foundation for designing and executing experiments in this area. By carefully optimizing transduction efficiency, drug dosage, and treatment duration, researchers can gain valuable insights into the molecular mechanisms underlying various physiological and pathological processes.
References
- 1. The PPAR-γ agonist, darglitazone, restores acute inflammatory responses to cerebral hypoxia–ischemia in the diabetic ob/ob mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Troglitazone improves GLUT4 expression in adipose tissue in an animal model of obese type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosiglitazone remodels the lipid droplet and britens human visceral and subcutaneous adipocytes ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Darglitazone sodium solubility issues in aqueous media
Welcome to the Technical Support Center for Darglitazone sodium. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the aqueous solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is the sodium salt of Darglitazone, a member of the thiazolidinedione class of drugs.[1] It is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[1][2][3] Like many new chemical entities, Darglitazone is a poorly water-soluble compound.[4] This low aqueous solubility can present significant challenges in experimental settings, leading to issues with dissolution, bioavailability, and the reproducibility of results in in-vitro and in-vivo studies.
Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What could be the cause?
Precipitation of this compound in aqueous buffers is a common issue stemming from its low intrinsic solubility. Several factors can contribute to this:
-
pH of the Medium: Darglitazone is a weakly acidic compound. Its solubility is highly dependent on the pH of the solution. At pH values below its pKa, the compound will be in its less soluble free acid form, leading to precipitation.
-
Buffer Capacity: The buffer's ability to maintain a stable pH upon the addition of the compound is crucial. If the buffer capacity is insufficient, the local pH around the dissolving particles may decrease, causing the drug to precipitate.
-
Temperature: Temperature can influence the solubility of this compound. While for many compounds solubility increases with temperature, this is not always the case.
-
Concentration: You may be attempting to prepare a solution that is above the saturation solubility of this compound in your specific aqueous medium.
Q3: How can I improve the solubility of this compound for my experiments?
Several strategies can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Maintaining a pH above the pKa of Darglitazone's acidic functional group will keep it in its more soluble ionized (salt) form.
-
Use of Co-solvents: Organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO), polyethylene glycols (PEGs), and ethanol, can significantly increase the solubility of poorly soluble compounds. However, the concentration of the co-solvent should be carefully optimized to avoid potential toxicity in cellular assays.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.
-
Complexation: The use of complexing agents like cyclodextrins can enhance solubility by forming inclusion complexes with the drug molecule.
Q4: What is the recommended way to prepare a stock solution of this compound?
For in vitro experiments, it is common practice to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. This ensures complete dissolution at the stock concentration. When diluting into the aqueous buffer, ensure rapid mixing to avoid localized high concentrations that can lead to precipitation. The final concentration of the organic solvent in the experimental medium should be kept to a minimum (typically <1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to aqueous buffer. | The desired concentration exceeds the aqueous solubility at the buffer's pH. The buffer pH is too low. | - Prepare a high-concentration stock solution in DMSO. - Serially dilute the stock solution into your aqueous buffer with vigorous vortexing. - Ensure the final DMSO concentration is low and consistent across all experiments, including controls. - Adjust the pH of your aqueous buffer to be at least 1-2 units above the pKa of Darglitazone's acidic moiety. |
| The compound dissolves initially but precipitates over time. | The solution is supersaturated and thermodynamically unstable. The compound is degrading. | - Determine the equilibrium solubility to ensure you are working within the stable concentration range. - Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments. | Variability in solution preparation. Incomplete dissolution of the compound. Adsorption of the compound to labware. | - Standardize the solution preparation protocol, including solvent, temperature, and mixing time. - Visually inspect for any undissolved particles before use. If necessary, filter the solution through a compatible filter (e.g., PTFE). - Use low-binding labware (e.g., polypropylene tubes) to minimize adsorption. |
| Difficulty dissolving the compound even in organic solvents. | The compound may have low solubility in the chosen solvent. The compound may be in a crystalline form that is difficult to dissolve. | - Try a different organic solvent such as DMF or a co-solvent system. - Gentle warming and sonication can aid in the dissolution of the compound in the organic solvent. |
Quantitative Data
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Value | Source |
| Predicted Water Solubility | 0.0294 mg/mL | ALOGPS |
| pKa (Strongest Acidic) | 6.61 | Chemaxon |
| pKa (Strongest Basic) | 0.85 | Chemaxon |
| Molecular Weight | 442.46 g/mol | --- |
Illustrative pH-Solubility Profile for this compound
Disclaimer: The following profile is an illustrative representation based on the expected behavior of a weakly acidic thiazolidinedione derivative. Actual experimental values may vary.
As this compound is a salt of a weak acid, its aqueous solubility is expected to be highly pH-dependent.
-
At low pH (e.g., pH 1-4): The compound will be protonated and exist predominantly in its free acid form, which has very low aqueous solubility.
-
Around the pKa (pH ~6.6): A sharp increase in solubility is expected as the compound transitions from its neutral form to its more soluble ionized form.
-
At high pH (e.g., pH > 7.5): The compound will be fully ionized, and its solubility will be at its maximum and will plateau.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 442.46 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Accurately weigh out 4.42 mg of this compound powder.
-
Transfer the powder to a sterile 1.5 mL low-binding microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If any solid particles remain, place the tube in a sonicator bath for 5-10 minutes, or until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the determination of the equilibrium solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and UV detector
-
Calibrated pH meter
-
Glass vials with screw caps
Procedure:
-
Add an excess amount of this compound powder to a glass vial (e.g., 1-2 mg to 1 mL of buffer). The excess solid should be clearly visible.
-
Add the desired volume of the aqueous buffer to the vial.
-
Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter compatible with your sample (e.g., PTFE).
-
Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.
-
Measure the pH of the saturated solution to confirm it has not changed significantly during the experiment.
Visualizations
This compound Mechanism of Action: PPAR-γ Signaling Pathway
Caption: Simplified signaling pathway of this compound via PPAR-γ activation.
Experimental Workflow for Determining Aqueous Solubility
Caption: Workflow for the shake-flask method to determine equilibrium solubility.
Logical Relationship for Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting this compound solubility.
References
- 1. Darglitazone - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected experimental results with Darglitazone sodium treatment
Welcome to the technical support center for Darglitazone sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental results and to offer detailed protocols for key assays. This compound is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist belonging to the thiazolidinedione (TZD) class of drugs, primarily used in research for studying insulin sensitization and metabolic diseases.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that acts as a transcription factor.[1][2] Upon activation by a ligand like Darglitazone, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This signaling cascade is central to the control of adipogenesis, glucose metabolism, and fatty acid storage.
Q2: What are the known on-target effects of this compound from clinical and preclinical studies?
A2: In preclinical studies involving obese cats, Darglitazone treatment led to significantly lower cholesterol, triglyceride, and leptin concentrations, along with improved insulin sensitivity and glucose metabolism.[3] Clinical studies in subjects with non-insulin-dependent diabetes mellitus (NIDDM) have shown that Darglitazone treatment decreases 24-hour plasma glucose, serum insulin, non-esterified fatty acids, and serum triglycerides.
Q3: Are there any known class-wide side effects of thiazolidinediones (TZDs) that might be observed as unexpected results in my experiments?
A3: Yes, the TZD class of drugs is associated with several well-documented side effects that could manifest as unexpected experimental outcomes. These include fluid retention, which can lead to edema and congestive heart failure, weight gain, and an increased risk of bone fractures. Some older TZDs, like troglitazone, were withdrawn from the market due to hepatotoxicity. While these are primarily clinical observations, they may have mechanistic underpinnings that could be observed in in vitro or in vivo models.
Troubleshooting Guides
Unexpected Finding 1: Inconsistent or Weak Adipocyte Differentiation
Q: I am treating 3T3-L1 preadipocytes with this compound, but I am observing inconsistent or weak differentiation into mature adipocytes. What could be the cause?
A: Several factors can contribute to suboptimal adipocyte differentiation. Below is a troubleshooting guide to address this issue.
-
Cell Culture Conditions:
-
Cell Confluency: Ensure that the 3T3-L1 cells are not over-confluent before initiating differentiation. Optimal confluency is typically around 70-80%.
-
Passage Number: Use low-passage 3T3-L1 cells, as high-passage numbers can lead to reduced differentiation potential.
-
Media Freshness: Always use freshly prepared differentiation and maintenance media.
-
-
Reagent Quality and Concentration:
-
This compound Integrity: Ensure the this compound is properly stored and has not degraded. Prepare fresh stock solutions and use the appropriate final concentration.
-
Differentiation Cocktail Components: The standard differentiation cocktail (MDI) includes insulin, dexamethasone, and IBMX. Verify the activity and concentration of each component.
-
-
Experimental Timing:
-
Induction Period: The initial induction period with the full differentiation cocktail is critical. Ensure the cells are exposed for the recommended duration (typically 2-3 days).
-
Maturation Period: Allow sufficient time for the cells to mature and accumulate lipid droplets, which can take 7-10 days or longer.
-
dot
References
Technical Support Center: Darglitazone Sodium Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of darglitazone sodium in primary cell cultures. As darglitazone's development was terminated and specific public cytotoxicity data is limited, this guidance is substantially based on data from related thiazolidinediones (TZDs), particularly troglitazone, which was withdrawn from the market due to hepatotoxicity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a member of the thiazolidinedione class of drugs and acts as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[3][4][5] PPAR-γ is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism, and its activation is the primary mechanism for the insulin-sensitizing effects of this drug class.
Q2: What are the potential cytotoxic effects of this compound in primary cell cultures?
While specific data for darglitazone is scarce, studies on other TZDs like troglitazone suggest potential for cytotoxicity, particularly in hepatocytes. The primary mechanisms of TZD-induced cytotoxicity are thought to involve:
-
Mitochondrial Dysfunction: Leading to decreased ATP production.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.
-
Induction of Apoptosis: Programmed cell death.
-
Necrosis: Uncontrolled cell death due to membrane damage.
Q3: Which primary cell cultures are most relevant for assessing this compound cytotoxicity?
Given that the liver is a primary target for TZD-mediated toxicity, primary human hepatocytes are the most clinically relevant model. These cells express a full complement of drug-metabolizing enzymes and transporters. Other relevant primary cell types could include cardiomyocytes, given that some TZDs have been associated with cardiac effects.
Q4: What are the standard assays to assess the cytotoxicity of this compound?
A battery of assays is recommended to get a comprehensive view of cytotoxicity:
-
Cell Viability Assays: Such as the MTT or MTS assay, which measure metabolic activity.
-
Cytotoxicity Assays: Like the LDH release assay, which indicates loss of membrane integrity.
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background in LDH assay | Serum in the culture medium contains LDH. | Use a low-serum or serum-free medium for the assay period. Always include a medium-only background control. |
| Inconsistent results in MTT assay | Cell seeding density is not uniform. This compound may interfere with mitochondrial reductases. | Ensure a homogenous cell suspension before seeding. Visually inspect plates for even cell distribution. Consider using a different viability assay (e.g., CellTiter-Glo®) that is less prone to compound interference. |
| High percentage of necrotic cells in Annexin V/PI assay at early time points | The concentration of this compound is too high, causing rapid, acute toxicity. The cells are overly sensitive. | Perform a dose-response and time-course experiment to identify optimal conditions. Start with a lower concentration range based on available data for other TZDs. |
| No significant cytotoxicity observed | The incubation time is too short. The primary cells are not metabolically active enough to produce toxic metabolites. The concentration of this compound is too low. | Extend the incubation period (e.g., 24, 48, 72 hours). Ensure the primary cells are of high quality and have been cultured under optimal conditions to maintain their phenotype. Increase the concentration of this compound. |
| Difficulty in isolating high-quality primary hepatocytes | Poor liver tissue quality. Suboptimal isolation protocol. | Use fresh, healthy liver tissue whenever possible. Optimize the collagenase digestion time and concentration. Assess cell viability and function immediately after isolation. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for primary hepatocytes in a 96-well format.
Materials:
-
Primary hepatocytes
-
Collagen-coated 96-well plates
-
Hepatocyte culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed primary hepatocytes in a collagen-coated 96-well plate at a predetermined optimal density and allow them to attach for at least 4-6 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the seeding medium and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Primary hepatocytes cultured in a 96-well plate
-
This compound
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Plate reader
Procedure:
-
Culture primary hepatocytes in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay.
-
Set up control wells:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.
-
Medium background: Medium without cells.
-
-
After the incubation period, carefully collect the supernatant from each well without disturbing the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit's protocol (usually 30 minutes) at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Primary hepatocytes cultured in 6-well plates
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed primary hepatocytes in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells in the medium, by gentle trypsinization or scraping.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's recommendations.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantitative Data Summary
As there is no direct public data on this compound cytotoxicity, the following table summarizes the effects of other thiazolidinediones on cell viability, which may serve as a reference.
| Compound | Cell Type | Assay | Concentration | Effect |
| Troglitazone | HepG2 | MTT | 50 µM | Significant decrease in cell viability |
| Troglitazone | HepG2 | DNA fragmentation | 50 µM | Induction of apoptosis |
| Rosiglitazone | HepG2 | Not specified | Up to 100 µM | No significant cytotoxicity |
| Pioglitazone | HepG2 | Not specified | Up to 100 µM | No significant cytotoxicity |
Visualizations
Caption: Potential signaling pathway of this compound-induced cytotoxicity.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. Darglitazone - Wikipedia [en.wikipedia.org]
- 2. Troglitazone: the discovery and development of a novel therapy for the treatment of Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Darglitazone [medbox.iiab.me]
Addressing poor cellular response to Darglitazone sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Darglitazone sodium. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the thiazolidinedione (TZD) class of drugs.[1] It is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which is a nuclear receptor and transcription factor.[1][2] Upon activation by a ligand like Darglitazone, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[3][4] This signaling pathway is central to adipogenesis, lipid metabolism, and glucose homeostasis.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
This compound has low aqueous solubility. It is recommended to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of Darglitazone. For example, a 10 mM stock solution can be prepared in DMSO. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1% (v/v). Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q3: What is a typical working concentration of Darglitazone for in vitro experiments?
The optimal working concentration of Darglitazone can vary depending on the cell line and the specific biological question being investigated. A previously published study reported using 30 µM Darglitazone to treat various cell lines, including 3T3-L1, 3T3-F442A, HIB-1B, and L6 cells. For other thiazolidinediones like troglitazone, concentrations ranging from 0.5 to 5 µM have been used to enhance the differentiation of 3T3-L1 adipocytes. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What are the expected cellular effects of Darglitazone treatment?
As a PPARγ agonist, Darglitazone is expected to induce a range of cellular effects, primarily related to metabolism and differentiation. In preadipocyte cell lines like 3T3-L1, Darglitazone can promote differentiation into mature adipocytes. It can also influence the expression of genes involved in glucose and lipid metabolism. Some studies with other thiazolidinediones have shown effects on cell cycle arrest and apoptosis in certain cancer cell lines.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Cellular Response to Darglitazone
Question: I am not observing the expected cellular response (e.g., differentiation, gene expression changes) after treating my cells with Darglitazone. What could be the problem?
Answer:
Several factors can contribute to a poor or inconsistent cellular response to Darglitazone. Here is a troubleshooting guide to help you identify and resolve the issue:
| Possible Cause | Troubleshooting Steps |
| Compound Insolubility | This compound has limited aqueous solubility. Ensure that your stock solution is fully dissolved in DMSO before diluting it in your culture medium. Visually inspect the medium for any precipitation after adding the drug. If precipitation occurs, consider preparing a fresh, lower concentration stock solution. |
| Cell Line Variability | The expression levels of PPARγ can vary significantly between different cell lines and even between different passages of the same cell line. Use low-passage number cells for your experiments. Confirm the expression of PPARγ in your cell line of interest using techniques like qPCR or Western blotting. |
| Suboptimal Drug Concentration | The effective concentration of Darglitazone can be cell-type specific. Perform a dose-response curve to determine the optimal concentration for your experimental system. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to identify the active range. |
| Insufficient Incubation Time | The transcriptional effects of Darglitazone require time to manifest. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for observing your desired endpoint. |
| Degraded Compound | Ensure that your this compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation. If in doubt, use a fresh batch of the compound. |
Issue 2: High Cell Death or Cytotoxicity Observed After Darglitazone Treatment
Question: I am observing significant cell death in my cultures after treating them with Darglitazone. How can I address this?
Answer:
High cytotoxicity can confound your experimental results. The following steps can help you troubleshoot this issue:
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium does not exceed 0.1% (v/v). Always include a vehicle control (cells treated with the same concentration of DMSO without the drug) in your experiments. |
| High Drug Concentration | While Darglitazone's primary effects are mediated through PPARγ, high concentrations may lead to off-target effects and cytotoxicity. Perform a dose-response experiment using a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range for your specific cell line. Select a working concentration that shows the desired biological activity with minimal toxicity. |
| Cell Culture Conditions | Suboptimal cell culture conditions (e.g., contamination, nutrient depletion, incorrect pH) can make cells more susceptible to drug-induced stress. Ensure your cells are healthy and growing optimally before initiating drug treatment. |
| Apoptosis Induction | Some thiazolidinediones have been shown to induce apoptosis in certain cell types. If you suspect apoptosis, you can perform assays to detect apoptotic markers, such as caspase activation or DNA fragmentation. |
Quantitative Data
The following table summarizes the effective concentrations of Darglitazone and a related thiazolidinedione, Rosiglitazone, in various in vitro models. This data can serve as a reference for designing your experiments.
| Compound | Cell Line/System | Endpoint | Effective Concentration |
| Darglitazone | 3T3-L1, 3T3-F442A, HIB-1B, L6 | UCP2 mRNA expression | 30 µM |
| Rosiglitazone | C3H10T1/2 stem cells | PPARγ activation | EC50 = 60 nM |
| Rosiglitazone | PPARγ reporter assay | PPARγ activation | EC50 = 0.009 µM |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes a general method for assessing cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Darglitazone. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log of the Darglitazone concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Quantitative PCR (qPCR) for PPARγ Target Gene Expression
This protocol outlines the steps to quantify the expression of PPARγ target genes (e.g., Fabp4/aP2, Cd36) in response to Darglitazone treatment.
Materials:
-
Cells treated with Darglitazone and controls
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for your target gene(s) and a reference gene (e.g., Actb, Gapdh)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Treatment: Culture and treat your cells with the desired concentration of Darglitazone or vehicle control for the optimal duration determined from your time-course experiments.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions. Assess the quality and quantity of the extracted RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 384-well plate by combining the SYBR Green master mix, forward and reverse primers for your target and reference genes, and the synthesized cDNA. Run each sample in triplicate.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (an example is provided below).
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of your target gene to the reference gene.
Visualizations
Caption: Darglitazone activates the PPARγ signaling pathway.
Caption: A logical workflow for troubleshooting poor cellular response.
References
Technical Support Center: Darglitazone Sodium and Fluorescent Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who may encounter interference from Darglitazone sodium in their fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescent assays?
This compound is a member of the thiazolidinedione class of drugs and a selective agonist for peroxisome proliferator-activated receptor-γ (PPAR-γ).[1][2][3] Its chemical structure, like many small molecules used in screening, contains conjugated ring systems (5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione).[4] This inherent chemical structure presents a risk for interference in fluorescence-based assays.
Potential interference can arise from several of the compound's optical properties:
-
Autofluorescence: The molecule itself may absorb light at the excitation wavelength and emit its own fluorescence, which can overlap with the signal from the assay's fluorophore, potentially leading to false positives.[5]
-
Quenching: The compound might absorb light at the excitation or emission wavelengths of the assay's fluorophore, a phenomenon known as the "inner filter effect," which reduces the signal and can lead to false negatives.
-
Light Scattering: At higher concentrations, precipitates of the compound can cause light scattering, which may interfere with signal detection.
Q2: What are the common mechanisms of assay interference by small molecules?
There are two primary mechanisms by which compounds like this compound can interfere with a fluorescent assay:
-
Autofluorescence: The test compound is intrinsically fluorescent and emits light in the same spectral region as the assay's reporter dye. This adds to the total signal, potentially masking real results or creating false positives.
-
Quenching: The compound diminishes the fluorescence signal from the assay's fluorophore. This can occur through various processes, including the inner filter effect, where the compound absorbs the excitation or emission light.
Other sources of interference can include the formation of compound aggregates, redox cycling, and nonspecific interactions with assay components.
Q3: How can I determine if this compound is interfering with my specific assay?
The most effective way to identify interference is to run a series of control experiments. The goal is to isolate the signal contribution of this compound from the specific assay signal. Key controls include:
-
Compound-only control: Measure the fluorescence of this compound in the assay buffer at the same concentration used in the experiment, but without the assay's specific fluorophore or biological components. This will reveal if the compound is autofluorescent.
-
Compound + Fluorophore control: Measure the fluorescence of the assay's fluorophore in the presence and absence of this compound. A decrease in signal in the presence of the compound suggests quenching.
-
Orthogonal Assays: If possible, confirm your findings using a different detection method that is not based on fluorescence, such as an absorbance-based or luminescence-based assay.
Troubleshooting Guide
If you suspect this compound is interfering with your results, follow this step-by-step guide to diagnose and mitigate the issue.
Step 1: Characterize the Spectral Properties of this compound
Objective: To determine the absorbance and fluorescence spectra of this compound under your specific assay conditions.
Procedure:
-
Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use.
-
Use a spectrophotometer to measure the absorbance spectrum across a broad range of wavelengths (e.g., 250-700 nm).
-
Use a spectrofluorometer to measure the fluorescence emission spectrum by exciting at various wavelengths, particularly near the excitation wavelength of your assay's fluorophore.
Step 2: Run a Matrix of Control Experiments
Objective: To systematically identify the nature of the interference (autofluorescence vs. quenching).
Experimental Setup: Prepare samples in a multi-well plate as described in the table below and measure the fluorescence using your assay's filter set.
| Well Content | Purpose | Expected Outcome if Interference Occurs |
| 1. Buffer Only | Establishes baseline/background reading. | Low signal. |
| 2. This compound in Buffer | Tests for compound autofluorescence. | Higher signal than buffer only. |
| 3. Fluorophore in Buffer | Establishes the uninhibited signal of your assay's dye. | High signal (positive control). |
| 4. This compound + Fluorophore | Tests for quenching or additive autofluorescence. | Signal lower than (3) indicates quenching. Signal higher than (3) suggests additive autofluorescence. |
| 5. Full Assay (No Darglitazone) | Represents the 100% activity or positive control for the assay. | Maximum expected signal. |
| 6. Full Assay + this compound | Your experimental condition. | The result you are trying to validate. |
Step 3: Analyze Data and Identify Mitigation Strategy
Based on the results from Step 2, use the following table to determine the likely cause and potential solutions.
| Observation | Likely Cause | Recommended Mitigation Strategy |
| Signal in Well 2 is high. Signal in Well 4 is > Signal in Well 3. | Autofluorescence | 1. Subtract Background: Subtract the signal from Well 2 from your experimental wells. 2. Use Red-Shifted Dyes: Select a fluorophore that excites and emits at longer wavelengths, where small molecule autofluorescence is less common. 3. Time-Resolved Fluorescence (TRF): If available, use a TR-FRET assay, as compound fluorescence is typically short-lived and will not interfere. |
| Signal in Well 4 is < Signal in Well 3. | Quenching | 1. Lower Compound Concentration: If possible, reduce the concentration of this compound. 2. Change Fluorophore: Use a different fluorophore with excitation/emission spectra that do not overlap with the absorbance spectrum of this compound. 3. Pre-read Correction: Some plate readers can measure compound absorbance and apply a correction factor to the fluorescence reading (inner filter effect correction). |
Experimental Protocols
Protocol 1: Measuring Spectral Properties of this compound
Objective: To determine the absorbance and fluorescence emission spectra of this compound.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your experiment)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Method:
-
Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution into the assay buffer to the final working concentration.
-
Absorbance Scan:
-
Use the assay buffer to blank the spectrophotometer.
-
Place the this compound solution in the spectrophotometer.
-
Perform a wavelength scan from 250 nm to 700 nm.
-
Record the wavelength of maximum absorbance (λ_max).
-
-
Fluorescence Emission Scan:
-
Use the assay buffer to blank the spectrofluorometer.
-
Set the excitation wavelength on the spectrofluorometer to the λ_max determined from the absorbance scan, or to the excitation wavelength of your assay's fluorophore.
-
Scan the emission wavelengths from the excitation wavelength +10 nm up to 750 nm.
-
Record the emission spectrum and note the wavelength of maximum emission.
-
Data Presentation
Table 1: Hypothetical Spectral Overlap Analysis
This table illustrates how to compare the spectral properties of this compound with common fluorophores to predict potential interference. Note: The spectral data for this compound is hypothetical and should be determined experimentally using Protocol 1.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Darglitazone Absorbance (Hypothetical) | Darglitazone Emission (Hypothetical) | Potential Interference |
| Darglitazone | ~350 nm | ~450 nm | - | - | - |
| Fluorescein (FITC) | ~495 nm | ~520 nm | Low | Low | Low risk of direct spectral overlap. |
| Rhodamine B | ~540 nm | ~565 nm | Low | Low | Low risk of direct spectral overlap. |
| DAPI | ~358 nm | ~461 nm | High | High | High Risk: Significant overlap. Darglitazone may quench DAPI or contribute autofluorescence. |
| Alexa Fluor 647 | ~650 nm | ~668 nm | Negligible | Negligible | Low Risk: Good candidate for avoiding interference. |
Visualizations
Diagram 1: Mechanisms of Assay Interference
Caption: Mechanisms of fluorescence assay interference by a test compound.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Darglitazone - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Darglitazone | C23H20N2O4S | CID 60870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for long-term storage of Darglitazone sodium solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Darglitazone sodium solutions. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
It is crucial to protect the solutions from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: How should I prepare and store working solutions of this compound for in vivo experiments?
A2: It is highly recommended to prepare working solutions for in vivo experiments freshly on the same day of use to ensure potency and reliability of the experimental results.[1] If a solvent like DMSO is used, it is advisable to keep its proportion in the working solution low, typically below 2%, especially for sensitive animal models.
Q3: Can I store this compound solutions at room temperature?
A3: While solid this compound may be shipped at room temperature, long-term storage of its solutions at room temperature is not recommended due to the potential for degradation. Stability of drug solutions is influenced by environmental factors such as temperature, light, and humidity.
Q4: What solvents are recommended for preparing this compound solutions?
A4: this compound is soluble in solvents such as DMSO. For in vivo studies, a common solvent system is a mixture of DMSO and corn oil (e.g., 10% DMSO and 90% corn oil). When preparing solutions with co-solvents, it is important to add each solvent sequentially and ensure complete dissolution, using heat or sonication if necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation in the solution upon storage, especially at lower temperatures. | 1. The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. 2. The solvent system is not optimal. | 1. Gently warm the solution and use sonication to aid in re-dissolving the precipitate. 2. Consider preparing a more dilute stock solution. 3. For in vivo working solutions, prepare them fresh before each experiment. |
| Color change in the solution (e.g., yellowing). | 1. Degradation of this compound due to exposure to light (photodegradation). 2. Oxidative degradation. 3. Reaction with impurities in the solvent. | 1. Always store solutions in amber vials or wrap containers in aluminum foil to protect from light. 2. Use high-purity solvents and degas them if necessary to remove dissolved oxygen. 3. If a color change is observed, it is recommended to discard the solution and prepare a fresh batch. |
| Loss of biological activity in experiments. | 1. Degradation of this compound due to improper storage (temperature, light exposure). 2. Multiple freeze-thaw cycles of the stock solution. 3. Hydrolysis of the compound, especially if exposed to acidic or alkaline conditions. | 1. Strictly adhere to the recommended storage conditions (-80°C for long-term, -20°C for short-term). 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Ensure the pH of your experimental system is within a stable range for the compound. Based on studies of similar thiazolidinediones, significant degradation can occur under strong acidic or alkaline conditions. |
| Inconsistent experimental results. | 1. Inhomogeneity of the solution. 2. Degradation of the working solution over the course of the experiment. | 1. Ensure the solution is thoroughly mixed before each use. 2. Prepare fresh working solutions for each experiment and use them promptly. |
Quantitative Stability Data
| Stress Condition | Parameters | Duration | % Degradation of Pioglitazone |
| Acid Hydrolysis | 3N HCl | 90 min | 21.79% |
| Alkaline Hydrolysis | 0.1N NaOH | 90 min | 17.95% |
| Oxidative Degradation | Hydrogen Peroxide | 15 min | 12.65% |
| Thermal Degradation | 70°C | 48 hrs | 0.14% |
| Photolytic Degradation | UV Light | 6 hrs | 18.36% |
Disclaimer: This data is for Pioglitazone and should be used as a general guide for the potential stability of this compound. Actual degradation rates may vary. It is recommended to perform a stability study specific to your formulation and storage conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Thiazolidinediones (Adapted from Pioglitazone Studies)
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound solutions.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., methanol) in a suitable ratio (e.g., 55:45 v/v).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 270 nm for Pioglitazone).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Prepare a working standard solution by diluting the stock solution to a suitable concentration (e.g., 10 µg/mL).
3. Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to a concentration within the linear range of the method.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the peak corresponding to this compound and any potential degradation products.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.
5. Validation:
-
The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
Visualizations
Darglitazone Signaling Pathway
Darglitazone is an agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of this compound solutions.
Troubleshooting Logic for Solution Instability
This diagram provides a logical approach to troubleshooting issues related to the instability of this compound solutions.
References
Validation & Comparative
Pioglitazone vs. Darglitazone Sodium: A Comparative Analysis of their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the mechanisms of action of two thiazolidinedione (TZD) class insulin-sensitizing agents: Pioglitazone and Darglitazone sodium. Both compounds are agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key nuclear receptor regulating glucose and lipid metabolism. This comparison aims to elucidate the nuanced differences in their molecular interactions and downstream effects, supported by available experimental data.
Introduction to the Compounds
Pioglitazone is a widely prescribed oral anti-diabetic medication for the management of type 2 diabetes mellitus.[1] It improves insulin sensitivity by acting as a selective agonist of PPARγ, with some weaker activity towards PPARα.[2] This dual agonism is thought to contribute to its effects on both glucose and lipid metabolism.
This compound is a potent and highly selective PPARγ agonist, also developed for the treatment of type 2 diabetes.[3][4] While its development was discontinued, it remains a valuable research tool for studying PPARγ signaling due to its high potency and selectivity.
Core Mechanism of Action: PPARγ Activation
Both Pioglitazone and Darglitazone belong to the thiazolidinedione (TZD) class and exert their primary therapeutic effects by binding to and activating PPARγ. PPARγ is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARγ leads to a cascade of events that ultimately enhances insulin sensitivity. Key effects include:
-
Adipocyte Differentiation and Lipid Metabolism: PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids. This leads to a decrease in circulating free fatty acids, which in turn reduces insulin resistance in muscle and liver tissues.[5]
-
Glucose Homeostasis: PPARγ activation upregulates the expression of genes involved in glucose uptake and utilization, such as GLUT4.
-
Modulation of Adipokines: PPARγ activation influences the secretion of various adipokines from adipose tissue, including an increase in the insulin-sensitizing hormone adiponectin and a decrease in inflammatory cytokines like TNF-α.
Quantitative Comparison of PPARγ Activation
While both drugs target PPARγ, available data suggests significant differences in their potency and selectivity. Darglitazone is reported to be a more potent and selective PPARγ agonist than Pioglitazone.
| Parameter | Pioglitazone | This compound | Reference Compound (Rosiglitazone) |
| PPARγ EC50 | ~0.69 µM | Reported to be more potent than Pioglitazone | ~0.009 µM - 0.060 µM |
| PPARγ Selectivity | Selective for PPARγ, with weak PPARα activity | Highly selective for PPARγ (reportedly 20-150 times more selective than Pioglitazone) | Highly selective for PPARγ |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.
Downstream Gene Regulation: Experimental Evidence
The differential potency in PPARγ activation is expected to translate into differences in the magnitude of downstream gene expression changes. Studies on Pioglitazone have identified several target genes involved in lipid metabolism and insulin signaling.
Table 2: Examples of Genes Regulated by Pioglitazone in Adipose Tissue
| Gene | Function | Effect of Pioglitazone |
| CIDEC (Cell death-inducing DFFA-like effector c) | Regulates lipid droplet size and lipolysis | Upregulated |
| LPL (Lipoprotein lipase) | Hydrolyzes triglycerides in lipoproteins | Upregulated |
| ACS (Acyl-CoA synthetase) | Activates fatty acids for metabolism | Upregulated |
| PEPCK-C (Phosphoenolpyruvate carboxykinase) | Glyceroneogenesis | Upregulated |
| GPDH (Glycerol-3-phosphate dehydrogenase) | Glycerol synthesis for triglyceride formation | Upregulated |
| CAP (c-Cbl associated protein) | Insulin signaling | Upregulated |
While direct comparative studies on the global gene expression profiles induced by Pioglitazone and Darglitazone are limited, the higher potency of Darglitazone suggests it may elicit a more robust transcriptional response of these and other PPARγ target genes at lower concentrations.
Experimental Protocols
To provide a framework for the data presented, this section outlines the methodologies for key experiments used to characterize the mechanism of action of PPARγ agonists.
PPARγ Competitive Binding Assay
Objective: To determine the binding affinity (Ki or Kd) of a test compound to the PPARγ ligand-binding domain (LBD).
Methodology: A common method is the fluorescence polarization (FP) competitive binding assay.
-
Reagents:
-
Purified recombinant human PPARγ LBD.
-
A fluorescently labeled PPARγ ligand (tracer) with known binding affinity.
-
Test compounds (Pioglitazone, this compound) at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
The PPARγ LBD is incubated with the fluorescent tracer in the assay buffer.
-
The test compound is added at increasing concentrations.
-
The mixture is incubated to reach binding equilibrium.
-
The fluorescence polarization of the solution is measured. As the test compound displaces the fluorescent tracer from the PPARγ LBD, the polarization value decreases.
-
-
Data Analysis:
-
The data are plotted as fluorescence polarization versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent tracer) is determined from the resulting sigmoidal curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
PPARγ Transactivation Assay (Luciferase Reporter Assay)
Objective: To measure the ability of a compound to activate the transcriptional activity of PPARγ in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293T, COS-7) is cultured.
-
Cells are co-transfected with two plasmids:
-
An expression vector for the full-length PPARγ protein.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
-
A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, the cells are treated with various concentrations of the test compounds (Pioglitazone, this compound).
-
-
Luciferase Assay:
-
Following an incubation period, the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
-
Data Analysis:
-
The fold activation of luciferase expression is calculated relative to vehicle-treated control cells.
-
The data are plotted as fold activation versus the logarithm of the compound concentration to determine the EC50 value.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Objective: To quantify the changes in the mRNA levels of PPARγ target genes in response to compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
A relevant cell line (e.g., 3T3-L1 preadipocytes) is cultured and treated with the test compounds.
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
-
qPCR:
-
The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., CIDEC, LPL) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
The fold change in gene expression in treated cells is determined relative to control cells.
-
Visualizing the Mechanism of Action
To further illustrate the signaling pathways and experimental workflows, the following diagrams are provided.
Caption: PPARγ signaling pathway activated by Pioglitazone and Darglitazone.
Caption: Experimental workflow for characterizing PPARγ agonists.
Conclusion
Both Pioglitazone and this compound are effective agonists of PPARγ, a key regulator of insulin sensitivity and metabolism. The primary difference in their mechanism of action lies in their potency and selectivity, with Darglitazone demonstrating significantly higher potency and selectivity for PPARγ in preclinical models. This suggests that Darglitazone may elicit its therapeutic effects at lower concentrations and potentially with a different side-effect profile. Further head-to-head clinical and molecular studies would be necessary to fully elucidate the therapeutic implications of these differences. This guide provides a foundational comparison based on currently available data to aid researchers and drug development professionals in their understanding of these important pharmacological agents.
References
- 1. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Darglitazone - Wikipedia [en.wikipedia.org]
- 5. diabetesjournals.org [diabetesjournals.org]
Validating the PPAR-gamma Dependent Effects of Darglitazone Sodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Darglitazone sodium's performance against other peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists. The experimental data presented herein is intended to assist researchers in validating the PPAR-γ dependent effects of Darglitazone and understanding its relative efficacy and potency.
Comparative Analysis of PPAR-γ Agonists
This compound, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of PPAR-γ.[1] Its primary mechanism of action involves binding to and activating PPAR-γ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[2][3][4] Activation of PPAR-γ leads to the transcription of a suite of genes that enhance insulin sensitivity and promote glucose uptake.[2]
To objectively evaluate the performance of Darglitazone, this guide compares it with other well-established and emerging TZDs, including Pioglitazone, Rosiglitazone, and Lobeglitazone.
Table 1: In Vitro Potency of PPAR-γ Agonists in Reporter Assays
The following table summarizes the half-maximal effective concentration (EC50) values for various TZDs in activating PPAR-γ in luciferase reporter assays. Lower EC50 values indicate higher potency.
| Compound | EC50 (nM) | Target Receptor(s) | Reference(s) |
| Rosiglitazone | 60 | Selective PPAR-γ | |
| Pioglitazone | 280 | PPAR-γ (with weak PPAR-α activity) | |
| Lobeglitazone | 137.4 | PPAR-γ and PPAR-α | |
| Darglitazone | Data not available in direct comparison | Selective PPAR-γ |
Note: The EC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. Darglitazone is reported to be 20 to 150 times more selective for the γ-receptor than either rosiglitazone or pioglitazone and is almost 10 times more orally potent in restoring euglycemia.
Table 2: Comparative Efficacy of TZDs on Adipocyte Differentiation and Gene Expression
This table presents a qualitative and quantitative comparison of the effects of different TZDs on adipocyte differentiation and the expression of key PPAR-γ target genes.
| Feature | Lobeglitazone | Rosiglitazone | Pioglitazone | Darglitazone | Reference(s) |
| Adipocyte Differentiation | More potent than Rosi & Pio | Potent inducer | Potent inducer | Potent inducer | |
| aP2 (Fabp4) mRNA Expression | Potently enhanced | Potently enhanced | Potently enhanced | Stimulates expression | |
| Cd36 mRNA Expression | Potently enhanced | Potently enhanced | Potently enhanced | Not specified | |
| Glut4 mRNA Expression | Potently enhanced | Potent enhancer | Potent enhancer | Not specified | |
| Insulin-Stimulated Glucose Uptake | More potent than Rosi & Pio | Enhances uptake | Enhances uptake | Enhances uptake |
Note: "Rosi" refers to Rosiglitazone and "Pio" refers to Pioglitazone. The comparisons for Lobeglitazone, Rosiglitazone, and Pioglitazone are based on a head-to-head study. Darglitazone's effects are inferred from its known function as a potent PPAR-γ agonist.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
PPAR-γ Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate the PPAR-γ receptor.
Principle: Cells are engineered to express a fusion protein of the PPAR-γ ligand-binding domain (LBD) and a DNA-binding domain (e.g., GAL4). These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the DNA-binding domain. Agonist binding to the PPAR-γ LBD induces a conformational change, leading to the recruitment of coactivators and subsequent transcription of the luciferase reporter gene. The resulting luminescence is proportional to the level of PPAR-γ activation.
Protocol:
-
Cell Culture: Plate HEK293T cells (or another suitable cell line) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with a PPAR-γ expression vector (containing the LBD) and a luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with a fresh medium containing the test compounds (e.g., Darglitazone, Rosiglitazone) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized data against the compound concentration and determine the EC50 value using non-linear regression analysis.
Adipocyte Differentiation Assay (Oil Red O Staining)
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes.
Principle: Preadipocyte cell lines (e.g., 3T3-L1) can be induced to differentiate into adipocytes in the presence of an appropriate differentiation cocktail. PPAR-γ agonists are potent inducers of this process. The accumulation of intracellular lipid droplets, a hallmark of mature adipocytes, can be visualized and quantified by staining with Oil Red O.
Protocol:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a 24-well plate and grow to confluence.
-
Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with a differentiation medium containing DMEM, 10% FBS, insulin, dexamethasone, and IBMX. Add the test compounds (e.g., Darglitazone) at the desired concentrations.
-
Maintenance of Differentiation: On Day 2, replace the medium with a maintenance medium containing DMEM, 10% FBS, and insulin, along with the test compounds.
-
Medium Change: Continue to replace the medium with maintenance medium every two days.
-
Oil Red O Staining: On Day 8-10, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O solution for 20 minutes.
-
Wash the cells with water multiple times to remove excess stain.
-
Quantification: For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at 520 nm.
Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
This method is used to measure the change in the expression of PPAR-γ target genes upon treatment with an agonist.
Principle: Total RNA is extracted from cells treated with a PPAR-γ agonist. This RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA is used as a template for PCR with primers specific to the target genes (e.g., Fabp4, Adipoq, Glut4). The amount of PCR product is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The expression level of the target gene is normalized to a housekeeping gene (e.g., Gapdh, Actb).
Protocol:
-
Cell Treatment and RNA Extraction: Treat differentiated adipocytes with the test compounds for a specified period (e.g., 24 hours). Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system. The reaction mixture should contain the cDNA template, gene-specific primers, and a real-time PCR master mix.
-
Primer Sequences:
-
Human FABP4 Forward: 5'-GCTTTGCCACCAGGAAAGTG-3'
-
Human FABP4 Reverse: 5'-ATGGACGCATTCCACCACCA-3'
-
Human Adipoq Forward: 5'-GCTGGCAGAGATGGCACTCC-3'
-
Human Adipoq Reverse: 5'-CCAAGAAGACCTGCATCTCCT-3'
-
Human GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Human GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene expression.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the PPAR-γ signaling pathway and the workflows of the key experimental protocols.
Caption: PPAR-γ signaling pathway activated by Darglitazone.
Caption: Workflow for the PPAR-γ Luciferase Reporter Assay.
Caption: Workflow for Adipocyte Differentiation Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of Three Thiazolidinediones on Metabolic Regulation and Cold-Induced Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pioglitazone induces in vivo adipocyte differentiation in the obese Zucker fa/fa rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
A Head-to-Head Comparison of Darglitazone Sodium and Metformin on In Vitro Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutics for metabolic diseases, Darglitazone sodium and Metformin represent two distinct classes of drugs with different mechanisms of action. Darglitazone, a member of the thiazolidinedione (TZD) class, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ)[1][2]. In contrast, Metformin, a biguanide, primarily acts by inhibiting the mitochondrial respiratory chain complex I, leading to the activation of AMP-activated protein kinase (AMPK)[3][4]. This guide provides an objective in vitro comparison of their metabolic effects, supported by experimental data and detailed protocols to aid in research and development.
Core Mechanisms of Action: A Tale of Two Pathways
Darglitazone exerts its effects by binding to and activating PPAR-γ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism[5]. This activation leads to increased insulin sensitivity, enhanced glucose uptake, and modulation of lipid storage.
Metformin's primary intracellular target is the mitochondrion, where it inhibits complex I of the electron transport chain. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels activate AMPK, a crucial sensor of cellular energy status, which in turn phosphorylates multiple downstream targets to restore energy balance.
Quantitative Comparison of In Vitro Metabolic Effects
The following tables summarize the key in vitro metabolic effects of this compound and Metformin. Data for Darglitazone is supplemented with findings from other TZDs where specific data is limited.
Table 1: Effects on Glucose Metabolism
| Parameter | This compound (and other TZDs) | Metformin | Key In Vitro Findings |
| Glucose Uptake | ↑ | ↑ | Both drugs stimulate glucose transport. TZDs enhance insulin-stimulated glucose uptake in adipocytes and muscle cells. Metformin increases glucose uptake in various cell types, including muscle cells and adipocytes. |
| Gluconeogenesis | ↓ | ↓↓ | Metformin has a more pronounced effect on inhibiting hepatic glucose production. TZDs also reduce gluconeogenesis, but to a lesser extent. |
| Insulin Sensitivity | ↑↑ | ↑ | Darglitazone and other TZDs are potent insulin sensitizers, primarily by enhancing the insulin signaling pathway through PPAR-γ activation. Metformin improves insulin sensitivity, largely mediated by AMPK activation. |
Table 2: Effects on Lipid Metabolism
| Parameter | This compound (and other TZDs) | Metformin | Key In Vitro Findings |
| Lipogenesis/Adipogenesis | ↑↑ | ↓ | Darglitazone, as a PPAR-γ agonist, strongly promotes the differentiation of preadipocytes into adipocytes and increases lipid storage. Metformin, via AMPK activation, inhibits acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing lipogenesis. |
| Fatty Acid Oxidation | ↔ / ↓ | ↑ | Metformin stimulates fatty acid oxidation in hepatocytes and muscle cells through AMPK-mediated inhibition of ACC. The effect of TZDs on fatty acid oxidation is less direct and can be context-dependent. |
| Lipid Accumulation | ↑ | ↓ | In adipocytes, Darglitazone treatment leads to increased lipid droplet formation. Metformin has been shown to reduce lipid accumulation in endothelial cells. |
| LDL Oxidation | No direct effect reported | ↓ | Metformin has been shown to impede the oxidation of LDL in vitro in a concentration-dependent manner. |
Visualizing the Signaling Pathways
To illustrate the distinct mechanisms of Darglitazone and Metformin, the following diagrams depict their primary signaling pathways.
Experimental Protocols
To facilitate further research, detailed methodologies for key in vitro experiments are provided below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The PPAR-gamma agonist, darglitazone, restores acute inflammatory responses to cerebral hypoxia-ischemia in the diabetic ob/ob mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
A Preclinical Showdown: Darglitazone Sodium vs. SGLT2 Inhibitors in Metabolic Disease Models
For researchers and drug development professionals, understanding the comparative preclinical performance of novel therapeutic agents is paramount. This guide provides an objective comparison of darglitazone sodium, a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, and sodium-glucose cotransporter-2 (SGLT2) inhibitors, two distinct classes of drugs targeting key pathways in metabolic diseases. The following sections present a synthesis of available preclinical data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Mechanism of Action: A Tale of Two Pathways
This compound and SGLT2 inhibitors exert their effects through fundamentally different mechanisms. Darglitazone, as a potent PPAR-γ agonist, primarily enhances insulin sensitivity in peripheral tissues, while SGLT2 inhibitors target renal glucose handling to promote urinary glucose excretion.
This compound: Enhancing Insulin Sensitivity
Darglitazone is a member of the thiazolidinedione (TZD) class of drugs.[1] Its primary mechanism of action involves the activation of PPAR-γ, a nuclear receptor predominantly expressed in adipose tissue, but also found in other tissues like skeletal muscle and liver.[2] Activation of PPAR-γ by darglitazone leads to the transcription of a suite of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.[3]
SGLT2 Inhibitors: Targeting Renal Glucose Reabsorption
SGLT2 inhibitors, such as dapagliflozin and empagliflozin, represent a newer class of anti-diabetic agents with a unique renal-specific mechanism.[4] SGLT2 is a protein responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[5] By inhibiting SGLT2, these drugs prevent glucose from being reabsorbed back into the bloodstream, leading to its excretion in the urine (glucosuria). This process lowers blood glucose levels independently of insulin action.
Preclinical Performance: A Comparative Analysis
While direct head-to-head preclinical studies are limited, data from various animal models of obesity and type 2 diabetes provide valuable insights into the comparative efficacy of this compound and SGLT2 inhibitors.
Glycemic Control
| Parameter | This compound | SGLT2 Inhibitors (Dapagliflozin/Empagliflozin) | Animal Model | Reference |
| Fasting Blood Glucose | ↓ (Normalization) | ↓ (Significant reduction) | ob/ob mice, db/db mice, ZDF rats | |
| HbA1c | Not consistently reported | ↓ (Significant reduction) | ZDF rats | |
| Glucose Tolerance | Improved | Improved | Obese cats, db/db mice | |
| Insulin Sensitivity | ↑ (Substantially corrected) | ↑ (Improved) | Obese Zucker rats, ZDF rats, db/db mice |
Lipid Metabolism and Body Weight
| Parameter | This compound | SGLT2 Inhibitors (Dapagliflozin/Empagliflozin) | Animal Model | Reference |
| Triglycerides | ↓ (Corrected hypertriglyceridemia) | No significant change | Obese Zucker rats, ZDF rats | |
| Free Fatty Acids | ↓ (Decreased) | Not consistently reported | Obese Zucker rats | |
| Body Weight | No significant change or ↑ | ↓ or prevented gain | ob/ob mice, db/db mice |
Experimental Protocols
Standardized preclinical models and experimental procedures are crucial for the evaluation of metabolic drugs. Below are detailed protocols for key experiments frequently cited in the assessment of this compound and SGLT2 inhibitors.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a widely used method to assess how quickly an animal can clear a glucose load from its blood.
Detailed Methodology:
-
Animal Fasting: Mice or rats are typically fasted for 6 to 16 hours with free access to water to ensure a stable baseline glucose level.
-
Baseline Blood Sample: A small blood sample is collected from the tail vein to measure baseline blood glucose concentration (Time 0).
-
Glucose Administration: A solution of glucose (commonly 2 g/kg body weight) is administered orally via gavage.
-
Serial Blood Sampling: Blood samples are collected at specific time points after glucose administration, for example, at 15, 30, 60, 90, and 120 minutes.
-
Blood Glucose Measurement: Blood glucose levels for each time point are measured using a glucometer.
-
Data Analysis: The data is plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard technique for assessing insulin sensitivity in vivo.
Detailed Methodology:
-
Surgical Preparation: Animals are surgically fitted with catheters in a vein (for infusions) and an artery (for blood sampling) and allowed to recover for several days.
-
Fasting: On the day of the experiment, animals are fasted for a predetermined period (e.g., 5-8 hours).
-
Insulin Infusion: A constant infusion of insulin is initiated to raise plasma insulin levels to a hyperinsulinemic state.
-
Blood Glucose Monitoring: Blood glucose is monitored frequently (e.g., every 5-10 minutes).
-
Variable Glucose Infusion: A variable infusion of glucose is administered to clamp the blood glucose at a normal (euglycemic) level.
-
Glucose Infusion Rate (GIR): The rate of glucose infusion required to maintain euglycemia is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Summary and Conclusion
Preclinical data suggest that both this compound and SGLT2 inhibitors are effective in improving glycemic control in animal models of diabetes, albeit through distinct mechanisms. This compound excels at improving insulin sensitivity and correcting dyslipidemia, particularly hypertriglyceridemia. In contrast, SGLT2 inhibitors offer the advantage of insulin-independent glucose lowering, which is often accompanied by weight loss or prevention of weight gain.
The choice between these two classes of drugs in a preclinical research setting will depend on the specific scientific question being addressed. For studies focused on the mechanisms of insulin resistance and adipose tissue biology, this compound remains a valuable tool. For investigating novel pathways of glucose homeostasis and the interplay between renal function and systemic metabolism, SGLT2 inhibitors provide a unique and powerful approach. This guide provides a foundational comparison to aid researchers in the selection and interpretation of preclinical studies involving these important therapeutic agents.
References
- 1. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]
Head-to-Head Comparison: Darglitazone Sodium vs. DPP-4 Inhibitors in Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two distinct classes of oral hypoglycemic agents: the thiazolidinedione Darglitazone sodium and the Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While Darglitazone's development was discontinued, its mechanism as a potent peroxisome proliferator-activated receptor-γ (PPAR-γ) agonist offers a valuable comparative perspective against the widely used DPP-4 inhibitors. This analysis is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and safety profiles.
Mechanism of Action: A Tale of Two Pathways
This compound and DPP-4 inhibitors employ fundamentally different mechanisms to achieve glycemic control. Darglitazone acts as an insulin sensitizer, primarily in peripheral tissues, while DPP-4 inhibitors enhance the endogenous incretin system to augment glucose-dependent insulin secretion.
This compound: As a member of the thiazolidinedione class, Darglitazone is a selective agonist for PPAR-γ, a nuclear receptor predominantly expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages.[1][2][3] Activation of PPAR-γ by Darglitazone leads to the transcription of a suite of genes involved in glucose and lipid metabolism. This results in enhanced insulin sensitivity in muscle, liver, and adipose tissue, leading to increased glucose uptake and utilization, and a reduction in hepatic glucose production.[3][4]
DPP-4 Inhibitors: This class of drugs, which includes sitagliptin, vildagliptin, saxagliptin, and linagliptin, works by inhibiting the enzyme Dipeptidyl Peptidase-4. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, these inhibitors increase the circulating levels of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, ultimately lowering blood glucose levels, particularly postprandially.
Signaling Pathway Diagrams
References
Darglitazone Sodium: A Comparative Analysis of its Effects Across Diverse Cell Lines
A Cross-Validation Guide for Researchers
Darglitazone sodium, a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), has been a subject of significant research interest for its insulin-sensitizing effects.[1] As a member of the thiazolidinedione (TZD) class of drugs, its primary mechanism of action involves the activation of PPAR-γ, a nuclear receptor that plays a crucial role in regulating the transcription of genes involved in glucose and lipid metabolism.[2][3] This guide provides a comparative analysis of Darglitazone's effects across various cell lines, supported by experimental data and detailed protocols to aid researchers in their investigations.
Comparative Efficacy of this compound
The following table summarizes the observed effects of this compound in different cell lines, highlighting its diverse biological activities.
| Cell Line | Cell Type | Key Effects | Quantitative Data | Reference |
| 3T3-L1 | Murine Adipocyte | Increased UCP2 mRNA expression | 5-10 fold increase | [4] |
| 3T3-F442A | Murine Adipocyte | Increased UCP2 mRNA expression | 5-10 fold increase | [4] |
| HIB-1B | Brown Adipose Tissue | Increased UCP2 mRNA expression | 5-10 fold increase | |
| L6 | Rat Skeletal Muscle | Increased UCP2 mRNA expression | 5-10 fold increase | |
| TPC-1 | Human Papillary Thyroid Cancer | Antiproliferative, Redifferentiation (increased NIS mRNA) | Data not specified | |
| FTC-133 | Human Follicular Thyroid Cancer | Antiproliferative, Redifferentiation (increased NIS mRNA) | Data not specified | |
| BxPC-3 | Human Pancreatic Cancer | Inhibition of proliferation and metastasis | Significant inhibition at >10 µM | |
| RT4 | Human Bladder Cancer (Low Grade) | G2/M cell cycle arrest | Data not specified | |
| T24 | Human Bladder Cancer (High Grade) | Induction of apoptosis | Data not specified |
Signaling Pathway and Experimental Workflow
The primary signaling pathway of Darglitazone involves the activation of PPAR-γ. Upon binding, the Darglitazone-PPAR-γ complex heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, thereby modulating their transcription.
A typical experimental workflow to assess the effects of Darglitazone on a specific cell line is outlined below.
Detailed Experimental Protocols
1. Cell Culture and Darglitazone Treatment:
-
Cell Lines: 3T3-L1, 3T3-F442A, HIB-1B, L6, TPC-1, FTC-133, BxPC-3, RT4, and T24 cells are maintained in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Darglitazone Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. The media is then replaced with fresh media containing various concentrations of this compound or the vehicle control (DMSO). The treatment duration varies depending on the specific assay.
2. Gene Expression Analysis (qRT-PCR):
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using gene-specific primers for target genes (e.g., UCP2, NIS) and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the ΔΔCt method.
3. Cell Proliferation Assay (MTT Assay):
-
Cell Seeding: Cells are seeded in 96-well plates and treated with this compound.
-
MTT Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.
4. Apoptosis Assay (Annexin V Staining):
-
Cell Staining: Treated and control cells are harvested and washed with binding buffer. The cells are then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Discussion
The cross-validation of this compound's effects reveals a consistent role as a PPAR-γ agonist with diverse, cell-type-specific outcomes. In adipocytes and muscle cells, its primary effect is on metabolic gene regulation, as evidenced by the upregulation of UCP2. In various cancer cell lines, Darglitazone and other TZDs exhibit antiproliferative and pro-differentiative effects. Notably, the response can differ even within the same cancer type, as seen in the differential induction of cell cycle arrest versus apoptosis in low-grade and high-grade bladder cancer cells, respectively. These findings underscore the importance of considering the specific cellular context when investigating the therapeutic potential of Darglitazone. Further research is warranted to elucidate the precise molecular mechanisms underlying these cell-type-dependent responses.
References
Darglitazone Sodium: A Comparative Analysis of its Gene Expression Signature Against Other Thiazolidinediones
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression signature of Darglitazone sodium with other prominent thiazolidinediones (TZDs), supported by available experimental data. This document summarizes quantitative data in structured tables, details experimental protocols for key studies, and includes visualizations of relevant pathways and workflows.
Thiazolidinediones (TZDs) are a class of oral antidiabetic agents that act as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in glucose and lipid metabolism.[1][2][3][4] While all TZDs share this common mechanism, differences in their chemical structures can lead to variations in their binding affinity, potency, and ultimately, their gene expression signatures, resulting in distinct pharmacological profiles.[2] This guide focuses on this compound, a potent and selective PPARγ agonist, and compares its effects on gene expression with other well-known TZDs: Pioglitazone, Rosiglitazone, and the discontinued Troglitazone.
Comparative Overview of Gene Expression Signatures
Darglitazone, like other TZDs, modulates the expression of a wide array of genes primarily through the activation of PPARγ. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. The resulting changes in gene expression lead to improved insulin sensitivity and regulation of glucose and lipid homeostasis.
While direct, head-to-head comparative transcriptomic studies including Darglitazone are limited in the public domain, analysis of available data from individual studies on different TZDs allows for a composite comparison of their effects on key target genes across different tissues.
Adipose Tissue
Adipose tissue is a primary target for TZDs, where they promote adipocyte differentiation and modulate the expression of genes involved in lipid storage and signaling.
Table 1: Comparative Gene Expression Changes in Adipose Tissue
| Gene | This compound | Pioglitazone | Rosiglitazone | Troglitazone | Function |
| UCP2 | ↑ | - | ↑ | - | Mitochondrial uncoupling protein, energy expenditure |
| aP2 (FABP4) | - | ↑ | ↑ | ↑ | Fatty acid binding and transport |
| GLUT4 | - | ↑ | No significant change | ↑ | Insulin-regulated glucose transporter |
| Leptin | - | No significant change | ↓ | - | Adipokine regulating appetite and energy balance |
| Adiponectin | - | ↑ | ↑ | ↑ | Adipokine with insulin-sensitizing effects |
| PEPCK-C | - | ↑ | - | - | Glyceroneogenesis, triglyceride synthesis |
| GPDH | - | ↑ | - | - | Glycerol-3-phosphate synthesis |
| LPL | - | ↑ | No significant change | ↑ | Lipoprotein lipase, fatty acid uptake |
| ACS | - | ↑ | - | - | Acetyl-CoA synthetase, fatty acid activation |
Note: "↑" indicates upregulation, "↓" indicates downregulation, and "-" indicates no data available from the provided search results.
Skeletal Muscle
Skeletal muscle is a major site of glucose disposal, and TZDs can directly and indirectly influence gene expression in this tissue to improve insulin sensitivity.
Table 2: Comparative Gene Expression Changes in Skeletal Muscle
| Gene | This compound | Pioglitazone | Rosiglitazone | Troglitazone | Function |
| UCP2 | ↑ | - | - | - | Mitochondrial uncoupling protein, energy expenditure |
| PPARγ | - | - | - | ↑ | Master regulator of adipogenesis and insulin sensitivity |
| mFABP | - | - | - | ↑ | Muscle fatty acid binding protein |
| ALBP (aP2) | - | - | - | ↑ | Adipocyte lipid binding protein |
| Δ-6 Desaturase | - | - | - | ↓ | Enzyme in polyunsaturated fatty acid synthesis |
Note: "↑" indicates upregulation, "↓" indicates downregulation, and "-" indicates no data available from the provided search results.
Liver
The liver plays a central role in glucose and lipid metabolism, and TZDs can modulate hepatic gene expression to reduce hepatic glucose output and improve lipid profiles.
Table 3: Comparative Gene Expression Changes in Liver
| Gene | This compound | Pioglitazone | Rosiglitazone | Troglitazone | Function |
| PPARγ | - | - | - | ↑ | Master regulator of adipogenesis and insulin sensitivity |
| aP2 (FABP4) | - | ↑ | - | ↑ | Fatty acid binding and transport |
| FAT/CD36 | - | ↑ | - | ↑ | Fatty acid translocase |
Note: "↑" indicates upregulation, and "-" indicates no data available from the provided search results.
Key Signaling Pathways and Experimental Workflows
The primary signaling pathway for all TZDs involves the activation of PPARγ. The following diagram illustrates this central mechanism.
Caption: PPARγ signaling pathway activated by thiazolidinediones.
A generalized workflow for analyzing the gene expression signature of a TZD is depicted below. This process typically involves treating a biological system (cell culture or animal model) with the compound and then analyzing the changes in mRNA levels.
Caption: Generalized workflow for TZD gene expression analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of protocols used in key studies on TZD-induced gene expression.
In Vitro Study: Darglitazone on UCP2 Expression
-
Cell Lines: 3T3-L1 and 3T3-F442A (white adipose tissue), HIB-1B (brown adipose tissue), and L6 (skeletal muscle) cell lines.
-
Treatment: Cells were exposed to 30 μM Darglitazone.
-
Time Course: Gene expression was analyzed at various time points, with an increase in UCP2 mRNA observed within 4 hours, reaching a plateau at approximately 8 hours.
-
Analysis: UCP2 mRNA levels were quantified to determine the effect of Darglitazone.
In Vivo Study: Pioglitazone on Adipose Tissue Gene Expression in Type 2 Diabetes Patients
-
Study Design: A randomized, placebo-controlled trial with 48 volunteers with type 2 diabetes.
-
Treatment: Patients received either a placebo or 30 mg/day of pioglitazone for 12 weeks.
-
Sample Collection: Subcutaneous fat biopsies were obtained before and after the treatment period.
-
Analysis: The expression of several genes was quantified by real-time RT-PCR.
In Vitro Study: Troglitazone on Human Skeletal Muscle Cells
-
Cell Source: Skeletal muscle cultures were established from biopsies of nondiabetic and type 2 diabetic subjects.
-
Treatment: Differentiated muscle cells were treated with 11.5 μM troglitazone for 4 days.
-
Analysis: Total RNA was extracted, and the mRNA levels of PPARγ, mFABP, and ALBP were determined using Northern blot analysis and quantitative RT-PCR.
Conclusion
This compound, a potent PPARγ agonist, shares the fundamental mechanism of action with other thiazolidinediones, leading to the modulation of genes crucial for glucose and lipid metabolism. The available data, although not from direct comparative studies, suggests that Darglitazone upregulates the expression of UCP2 in adipose and muscle cells, a gene involved in energy expenditure. This effect is consistent with the insulin-sensitizing actions of other TZDs like Pioglitazone, Rosiglitazone, and Troglitazone, which have been shown to regulate a broader range of genes including those involved in fatty acid transport and storage (aP2, FAT/CD36), glucose uptake (GLUT4), and adipokine signaling (adiponectin, leptin).
The differences in the reported gene expression profiles among the TZDs could be attributed to variations in their receptor affinity, tissue-specific effects, and the different experimental systems used in the cited studies. Further comprehensive and direct comparative studies employing techniques like RNA-sequencing would be invaluable to fully elucidate the unique and overlapping gene expression signatures of this compound compared to other members of the thiazolidinedione class. Such studies would provide a more granular understanding of their distinct therapeutic and potential adverse effects.
References
- 1. Pharmacogenomics and pharmacogenetics of thiazolidinediones: role in diabetes and cardiovascular risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones: a comparative review of approved uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones: a new class of antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Indispensable Benchmark: A Comparative Guide to Non-Pharmacological Interventions as Controls in Darglitazone Sodium Research
For researchers, scientists, and drug development professionals, establishing a robust control group is paramount to the rigorous evaluation of new therapeutic agents. In the context of Darglitazone sodium, a member of the thiazolidinedione class of insulin sensitizers, non-pharmacological interventions represent a clinically relevant and essential benchmark. This guide provides a comprehensive comparison of Darglitazone's expected therapeutic effects against foundational lifestyle modifications, supported by experimental data from studies on analogous compounds and detailed protocols for establishing non-pharmacological control arms.
This compound, a potent and selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, exerts its therapeutic effects by improving insulin sensitivity, which is a cornerstone in the management of type 2 diabetes and other metabolic disorders.[1][2][3] While placebo-controlled trials are fundamental for establishing a drug's efficacy, the inclusion of a non-pharmacological intervention arm, such as structured diet and exercise, provides a more pragmatic comparison against the current standard of care and helps to delineate the true therapeutic gain of the pharmacological agent.
Comparative Efficacy: Thiazolidinediones vs. Lifestyle Interventions
Although clinical trial data directly comparing this compound to lifestyle interventions is unavailable due to its terminated development, extensive research on other thiazolidinediones, such as pioglitazone and rosiglitazone, offers valuable insights. These studies consistently demonstrate that while both pharmacological and non-pharmacological approaches improve glycemic control and insulin sensitivity, they do so through distinct physiological mechanisms and with differing effects on body composition and other metabolic parameters.
Data Summary
The following tables summarize the comparative effects of thiazolidinediones (using pioglitazone and rosiglitazone as proxies for Darglitazone) and structured lifestyle interventions on key metabolic and anthropometric endpoints.
Table 1: Glycemic Control and Insulin Sensitivity
| Parameter | Thiazolidinedione Intervention (Pioglitazone/Rosiglitazone) | Non-Pharmacological Intervention (Diet & Exercise) | Key Findings |
| HbA1c Reduction | Significant reduction (approx. 1.1-1.3%)[4] | Significant reduction (approx. 1.3%)[4] | Both interventions demonstrate comparable efficacy in improving long-term glycemic control. |
| Fasting Plasma Glucose | Significant decrease | Significant decrease | Both approaches effectively lower fasting blood glucose levels. |
| Insulin Sensitivity | Markedly improved | Markedly improved | Both are effective insulin sensitizers, though through different mechanisms. |
Table 2: Body Composition and Weight
| Parameter | Thiazolidinedione Intervention (Pioglitazone/Rosiglitazone) | Non-Pharmacological Intervention (Diet & Exercise) | Key Findings |
| Body Weight | Increase or no significant change | Significant decrease (approx. 11.8 kg in one study) | Lifestyle interventions lead to weight loss, a key differentiator from thiazolidinediones which can cause weight gain. |
| Body Fat | Increased total body fat, with preferential accumulation in subcutaneous depots | Reduced body fat and visceral fat | Pioglitazone leads to a redistribution of fat, while diet and exercise lead to a net loss of fat, particularly visceral fat. |
| Waist Circumference | Decreased | Decreased | Both interventions can lead to a reduction in waist circumference, although the underlying changes in fat distribution differ. |
Table 3: Lipid Profile and Inflammatory Markers
| Parameter | Thiazolidinedione Intervention (Pioglitazone/Rosiglitazone) | Non-Pharmacological Intervention (Diet & Exercise) | Key Findings |
| Adiponectin | Significant increase | Modest increase | Thiazolidinediones have a more pronounced effect on increasing adiponectin levels. |
| C-reactive protein (CRP) | No significant change | Decreased | Lifestyle interventions demonstrate a beneficial effect on this inflammatory marker. |
| Serum Total Cholesterol | Less marked changes | More marked decreases | Diet and exercise can lead to more significant improvements in total cholesterol. |
Experimental Protocols for Non-Pharmacological Interventions
To ensure the validity and reproducibility of a non-pharmacological control arm, a detailed and standardized protocol is essential. The following outlines a typical intensive lifestyle intervention program based on successful clinical trials.
Dietary Intervention
-
Caloric Goal: An initial daily caloric intake of 1200-1500 kcal for individuals weighing less than 250 lbs, and 1500-1800 kcal for those weighing 250 lbs or more.
-
Macronutrient Composition:
-
Fat: 25-30% of total calories, with less than 10% from saturated fat.
-
Protein: Approximately 15% of total calories.
-
Carbohydrates: Approximately 55% of total calories, with an emphasis on complex carbohydrates and high fiber intake.
-
-
Dietary Approach: Participants are encouraged to follow a balanced diet, often modeled on the Mediterranean or DASH diet. This includes increased consumption of fruits, vegetables, and whole grains. The use of meal replacements can be incorporated to aid in calorie control.
-
Monitoring and Support: Regular dietary counseling with a registered dietitian, use of food diaries, and group sessions to reinforce healthy eating habits.
Physical Activity Intervention
-
Goal: At least 150 minutes of moderate-intensity physical activity per week.
-
Type of Activity: Unsupervised, large muscle activities such as brisk walking are commonly prescribed. Resistance training 2-3 times per week is also encouraged.
-
Intensity: Moderate intensity is typically defined as an activity that raises the heart rate and causes breathing to become harder, but still allows for conversation.
-
Monitoring and Support: Participants are often provided with pedometers to track daily steps and attend group sessions that provide behavioral strategies to increase physical activity.
Behavioral Intervention
-
Frequency of Contact: Weekly group sessions with a trained lifestyle coach for the initial months, followed by less frequent sessions (e.g., bi-weekly or monthly) for maintenance.
-
Curriculum: Sessions focus on self-monitoring of weight, diet, and physical activity, problem-solving to overcome barriers to adherence, and building social support.
-
Goal Setting: Participants are guided to set realistic and achievable weekly goals for weight loss, dietary changes, and physical activity.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflow of a comparative clinical trial.
References
- 1. Pioglitazone Improves Blood Sugar but Only Exercise Boosts Fitness in Type 2 Diabetes: Study Finds [medicaldialogues.in]
- 2. [PDF] Effects of pioglitazone versus diet and exercise on metabolic health and fat distribution in upper body obesity. | Semantic Scholar [semanticscholar.org]
- 3. The Lifestyle Intervention for the Treatment of Diabetes Study (LIFT Diabetes): design and baseline characteristics for a randomized translational trial to improve control of cardiovascular disease risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosiglitazone amplifies the benefits of lifestyle intervention measures in long-standing type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Darglitazone Sodium: A Comparative Analysis with Other Thiazolidinediones
Disclaimer: Darglitazone sodium is a thiazolidinedione (TZD) class compound whose clinical development was terminated. As a result, publicly available data on its synergistic effects in combination with other compounds is exceptionally scarce. This guide will therefore provide a comparative analysis based on data from other well-studied thiazolidinediones, namely Troglitazone, Rosiglitazone, and Pioglitazone, to infer the potential synergistic interactions of this compound. The underlying mechanism of action for all TZDs is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), making these comparisons relevant for researchers and drug development professionals.
This compound, a potent and selective agonist of PPAR-γ, was developed to enhance insulin sensitivity and control blood glucose and lipid metabolism.[1] While its journey as a therapeutic agent was halted, the exploration of its synergistic potential remains a topic of scientific interest, particularly in the context of combination therapies for type 2 diabetes and related metabolic disorders. This guide synthesizes preclinical and clinical findings of related TZD compounds to provide a framework for understanding how this compound might interact with other therapeutic agents.
Comparative Efficacy of Thiazolidinedione Combination Therapies
The primary therapeutic benefit of combining a TZD with other antidiabetic agents lies in targeting different pathophysiological defects of type 2 diabetes. While TZDs primarily enhance insulin sensitivity, other drugs may stimulate insulin secretion, reduce hepatic glucose production, or increase glucose excretion.[2]
Synergistic Effects with Metformin
Metformin, a biguanide, primarily reduces hepatic glucose output.[3] Combination therapy with a TZD has been shown to have an additive effect on glycemic control.[2]
| Combination Therapy | Subjects | Duration | Key Findings | Reference |
| Rosiglitazone (4mg or 8mg/day) + Metformin (2.5g/day) | 348 patients with type 2 diabetes inadequately controlled with metformin alone | 26 weeks | - Dose-dependent improvement in glycemic control, insulin sensitivity, and β-cell function. - Mean decrease in HbA1c of 1.0% (4mg) and 1.2% (8mg) compared to metformin alone. - Mean decrease in fasting plasma glucose of 39.8 mg/dL (4mg) and 52.9 mg/dL (8mg) compared to metformin alone. | [4] |
| Troglitazone + Metformin (added to Sulfonylurea) | 32 patients with type 2 diabetes inadequately controlled with diet and sulfonylureas | 14 weeks | - Significant decrease in HbA1c, fasting plasma glucose, and C-peptide levels. - No significant difference in efficacy between Troglitazone and Metformin when added to sulfonylurea. |
Synergistic Effects with Sulfonylureas
Sulfonylureas act by stimulating insulin secretion from pancreatic β-cells. The combination with a TZD addresses both insulin resistance and insulin deficiency.
| Combination Therapy | Subjects | Duration | Key Findings | Reference |
| Troglitazone (200mg, 400mg, or 600mg/day) + Glyburide (12mg/day) | 552 patients inadequately controlled on maximum doses of sulfonylurea | 52 weeks | - Significant dose-related decreases in fasting serum glucose and HbA1c. - At 600mg, mean FSG was 167.4 mg/dL and mean HbA1c was 7.79%. | |
| Troglitazone (400mg/day) + Sulfonylurea | 291 patients with type 2 diabetes poorly controlled by sulfonylurea alone | 12 weeks | - Significant decrease in Fasting Plasma Glucose (FPG) from 10.8 to 9.2 mmol/L. - Significant decrease in HbA1c from 9.2% to 8.5%. - Significant decrease in serum triglycerides. |
Synergistic Effects with SGLT2 Inhibitors and GLP-1 Receptor Agonists
Newer classes of antidiabetic drugs, such as SGLT2 inhibitors (which promote urinary glucose excretion) and GLP-1 receptor agonists (which enhance glucose-dependent insulin secretion and have other metabolic benefits), have also been studied in combination with TZDs.
| Combination Therapy | Subjects | Duration | Key Findings | Reference |
| Pioglitazone + SGLT2 Inhibitors | Meta-analysis of 19 studies | 24-52 weeks | - Mean difference in HbA1c reduction of -0.48% compared to control. - Mean difference in weight reduction of -2.3 kg. - Reduced risk of heart failure. | |
| Pioglitazone + GLP-1 Receptor Agonists | Meta-analysis of 19 studies | 24-52 weeks | - Mean difference in HbA1c reduction of -1.0% compared to control. - Mean difference in weight reduction of -1.19 kg. | |
| Pioglitazone + Dapagliflozin (SGLT2i) | Preclinical study in db/db mice | Not specified | - Additive effects on preserving renal function and attenuating diabetic nephropathy progression. | |
| Pioglitazone + GLP-1 | 10 patients with type 2 diabetes | 48 hours | - Additive glucose-lowering effect. - Fasting plasma glucose decreased from 13.5 mmol/L (saline) to 9.9 mmol/L (combination). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols from the cited studies.
Clinical Trial of Troglitazone in Combination with Sulfonylurea
-
Study Design: A 52-week, randomized, active-controlled, multicenter study.
-
Participants: 552 patients with type 2 diabetes who were inadequately controlled on maximum doses of sulfonylurea.
-
Intervention: Patients were randomized to one of the following groups:
-
Micronized glyburide 12 mg once daily (G12)
-
Troglitazone monotherapy at 200, 400, or 600 mg once daily (T200, T400, T600)
-
Combined troglitazone and glyburide once daily (T200/G12, T400/G12, T600/G12)
-
-
Efficacy Measures:
-
Glycosylated hemoglobin (HbA1c)
-
Fasting serum glucose (FSG)
-
Fasting insulin and C-peptide
-
-
Safety Assessments: Monitoring of adverse events and lipid profiles.
Preclinical Study of Pioglitazone and SGLT2 Inhibitor Combination
-
Animal Model: A type 2 diabetes rodent model exhibiting nonalcoholic steatohepatitis (NASH).
-
Intervention Groups:
-
Vehicle control
-
Ipragliflozin (SGLT2 inhibitor) monotherapy (1 mg/kg)
-
Pioglitazone monotherapy (10 mg/kg)
-
Combination of ipragliflozin (1 mg/kg) and pioglitazone (10 mg/kg)
-
-
Outcome Measures:
-
Parameters of diabetes (e.g., blood glucose, insulin resistance)
-
Parameters of NASH (e.g., hepatic steatosis, inflammation, fibrosis)
-
Oral Glucose Tolerance Test (OGTT)
-
-
Data Analysis: Statistical comparison of the different treatment groups to assess for additive or synergistic effects.
Visualizing the Mechanisms of Action
PPAR-γ Signaling Pathway
This compound, like other TZDs, exerts its effects by activating the PPAR-γ nuclear receptor. This activation leads to the transcription of numerous genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.
General Experimental Workflow for Investigating Synergy
The evaluation of synergistic effects typically follows a structured experimental workflow, whether in preclinical or clinical settings.
Conclusion
While direct evidence for the synergistic effects of this compound is lacking due to its discontinued development, the extensive research on other thiazolidinediones provides a strong basis for inferring its potential in combination therapies. The data from studies on Troglitazone, Rosiglitazone, and Pioglitazone consistently demonstrate that combining a TZD with other classes of antidiabetic drugs, such as biguanides, sulfonylureas, SGLT2 inhibitors, and GLP-1 receptor agonists, can lead to superior glycemic control and other metabolic benefits. These findings underscore the therapeutic potential of targeting multiple pathways in the complex pathophysiology of type 2 diabetes. For researchers and drug development professionals, these comparative data offer valuable insights into designing future studies and developing novel combination therapies for metabolic diseases. Further preclinical investigations would be necessary to definitively characterize the synergistic profile of this compound.
References
- 1. Troglitazone in combination with sulphonylurea improves glycaemic control in Type 2 diabetic patients inadequately controlled by sulphonylurea therapy alone. Troglitazone Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Effect of metformin and rosiglitazone combination therapy in patients with type 2 diabetes mellitus: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Darglitazone Sodium
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Darglitazone sodium is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of pharmaceutical research. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with regulatory standards and safety best practices.
Regulatory Framework
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by stringent regulations to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[1][2][3] A key regulation is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous and non-hazardous solid waste.[1][2] Furthermore, the EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors, prohibiting the sewering of these materials.
Disposal Protocol for this compound
The following protocol is based on available safety data and general principles of chemical waste management.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
Step 2: Containment
Ensure that this compound waste is collected in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical and be in good condition, free from leaks or damage.
Step 3: Segregation of Waste
This compound waste should be segregated from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office.
Step 4: Disposal Method
Based on safety data sheets, the recommended disposal methods for this compound are:
-
Licensed Chemical Destruction Plant: The most appropriate method is to send the waste to a licensed facility that is equipped to handle and destroy chemical waste in a controlled and compliant manner.
-
Controlled Incineration: Incineration at a permitted facility, often with flue gas scrubbing, is a common and effective method for destroying pharmaceutical waste.
Crucially, this compound should NOT be disposed of via the following methods:
-
Sewer System: Do not discharge this compound into the sewer system. This is to prevent contamination of waterways, as wastewater treatment facilities may not be equipped to remove such compounds effectively.
-
General Trash: Do not dispose of this compound in the regular trash.
-
Environmental Release: Avoid any direct release into the environment.
Step 5: Documentation and Handover
Maintain accurate records of the disposed chemical, including the quantity and date of disposal. Follow your institution's procedures for the handover of chemical waste to the EHS office or a licensed waste management contractor.
Quantitative Disposal Parameters
| Parameter | Guideline | Rationale |
| Disposal Route | Licensed Chemical Destruction Plant or Controlled Incineration | Ensures complete and environmentally sound destruction of the compound. |
| Container Type | Suitable, closed, and properly labeled containers | Prevents leaks, spills, and accidental exposure. |
| PPE | Chemical-resistant gloves, safety glasses, lab coat | Minimizes risk of personal exposure during handling. |
| Prohibited Disposal | No sewering, no disposal in regular trash | Prevents water contamination and environmental harm. |
Experimental Protocols
The disposal procedures outlined are operational protocols and are not derived from specific experimental studies on this compound disposal. They are based on established chemical safety guidelines and regulatory requirements for pharmaceutical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Darglitazone sodium
Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided is based on general best practices for handling potent pharmaceutical compounds, as a specific Safety Data Sheet (SDS) with comprehensive hazard information for Darglitazone sodium is not publicly available. A compound-specific risk assessment should be conducted before any handling occurs.
I. Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory operations.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all operations involving the handling of powdered this compound, especially during weighing, dispensing, and any activity with the potential for aerosol generation. Full-facepiece PAPRs offer a high Assigned Protection Factor (APF). Ensure proper training on use, maintenance, and filter replacement. |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters as a minimum requirement if a PAPR is not available. A quantitative fit test is mandatory to ensure an adequate seal. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular, frequent intervals during handling procedures. |
| Body Protection | Disposable Coveralls | Use coveralls made of materials such as Tyvek® or microporous film to provide a barrier against dust and potential splashes. |
| Dedicated Lab Coat | A dedicated, disposable or professionally laundered lab coat should be worn over personal clothing and under the disposable coveralls for an additional layer of protection. | |
| Eye Protection | Safety Goggles or a Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or aerosol generation. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the tracking of contaminants. |
II. Operational Plan: Step-by-Step Guidance
A systematic approach is crucial for safely handling this compound. The following operational plan outlines the key stages from receipt to use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container.[1]
-
Keep it in a designated, secure, and well-ventilated storage area, away from incompatible materials.[1]
-
Access to the storage area should be restricted to authorized personnel only.
2. Engineering Controls and Designated Area:
-
All handling of powdered this compound must be conducted within a certified containment system, such as a barrier isolator (glove box) or a ventilated laminar flow enclosure, to prevent operator exposure and environmental contamination.[2][3][4]
-
The handling area should be under negative pressure to prevent the escape of airborne particles.
-
Ensure that all surfaces in the designated area are smooth, non-porous, and easy to clean.
3. Weighing and Dispensing:
-
Perform all weighing and dispensing of this compound powder inside a containment system.
-
Use dedicated, disposable weighing tools (e.g., spatulas, weigh boats) to avoid cross-contamination.
-
Handle the compound gently to minimize dust generation.
4. Solution Preparation:
-
When preparing solutions, slowly add the solvent to the solid this compound to prevent splashing and aerosolization.
-
Keep the container covered as much as possible during the dissolution process.
-
All solution preparation should also be carried out within a containment system.
5. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert other personnel.
-
Use a pre-assembled spill kit specifically for potent compounds.
-
The cleanup should be performed by trained personnel wearing appropriate PPE.
-
Work from the perimeter of the spill inward, using an appropriate absorbent material.
-
All materials used for spill cleanup must be collected and disposed of as hazardous waste.
6. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a validated cleaning agent.
-
For isolators, a clean-in-place (CIP) system or manual cleaning with wet wipes via glove ports should be employed to maintain containment during cleaning.
-
All decontamination materials (wipes, swabs, etc.) must be disposed of as hazardous waste.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Unused or waste this compound should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including PPE (gloves, coveralls, shoe covers), weighing papers, wipes, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional and local regulations.
-
Documentation: Maintain meticulous records of all disposed hazardous waste in accordance with local, state, and federal regulations.
IV. Experimental Workflow Visualization
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for the Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
